Advanced Synthesis and Application Profiling of Ethyl 7-oxoundecanoate (CAS 227953-80-2)
Executive Summary In the rapidly evolving landscape of targeted therapeutics and lipid nanoparticle (LNP) engineering, bifunctional aliphatic building blocks are critical for modulating physicochemical properties. Ethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving landscape of targeted therapeutics and lipid nanoparticle (LNP) engineering, bifunctional aliphatic building blocks are critical for modulating physicochemical properties. Ethyl 7-oxoundecanoate (CAS: 227953-80-2) [1] is a highly versatile C13 keto-ester. Featuring a terminal ethyl ester and a mid-chain ketone at the C7 position, this molecule serves as an orthogonal scaffold. It allows for independent functionalization at both termini, making it an invaluable precursor for synthesizing ionizable lipids, branched PROTAC linkers, and complex prodrugs.
This technical guide outlines the physicochemical profile, a self-validating synthesis workflow, and the mechanistic rationale for utilizing Ethyl 7-oxoundecanoate in advanced drug development.
Physicochemical & Structural Profiling
Accurate physicochemical data is the foundation of scalable reaction design and downstream purification. Below is the consolidated profile for Ethyl 7-oxoundecanoate[1],[2],[3].
Direct addition of Grignard reagents to ester-containing acid chlorides often results in poor chemoselectivity, yielding tertiary alcohols via over-addition. To ensure absolute chemoselectivity and high yield, the optimal synthesis of Ethyl 7-oxoundecanoate employs a Weinreb amide intermediate .
Synthesis Workflow Diagram
Figure 1: Chemoselective synthesis of Ethyl 7-oxoundecanoate via a Weinreb amide intermediate.
Step-by-Step Methodology & Causality
Step 1: Acid Chloride Activation
Protocol: Dissolve monoethyl pimelate (1.0 eq) in anhydrous dichloromethane (DCM). Add 1.5 eq of thionyl chloride (SOCl₂) dropwise at 0 °C, followed by a catalytic amount of DMF (0.05 eq). Reflux for 2 hours. Remove volatiles under reduced pressure.
Causality: DMF acts as a formamide catalyst, generating the Vilsmeier-Haack reagent in situ. This accelerates the conversion of the carboxylic acid to the acid chloride while preventing the formation of unreactive symmetric anhydrides.
Step 2: Weinreb Amide Formation
Protocol: Dissolve the crude acid chloride in DCM and cool to 0 °C. Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride, followed by the slow, dropwise addition of 2.5 eq of triethylamine (Et₃N). Stir for 4 hours, gradually warming to room temperature. Wash with brine and concentrate.
Causality: Triethylamine serves a dual purpose: it deprotonates the HCl salt of the amine to generate the active nucleophile and scavenges the HCl byproduct of the amidation. The resulting Weinreb amide is highly stable and can be purified via standard silica gel chromatography without degradation.
Step 3: Chemoselective Grignard Addition
Protocol: Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C under argon. Slowly add 1.1 eq of n-butylmagnesium bromide (n-BuMgBr). Stir for 2 hours at -78 °C, then warm to 0 °C for 1 hour. Quench aggressively with cold 1M HCl, extract with ethyl acetate, and purify.
Causality: The cryogenic temperature (-78 °C) kinetically protects the C1 ethyl ester from nucleophilic attack. Crucially, the Weinreb amide forms a highly stable 5-membered cyclic chelate with the magnesium ion. This chelate prevents a second equivalent of the Grignard reagent from adding. The intermediate collapses exclusively into the desired C7 ketone only upon the acidic aqueous quench.
Downstream Applications in Drug Development
As an application scientist, I leverage Ethyl 7-oxoundecanoate[2] primarily for its orthogonal reactivity. The ketone and ester groups can be manipulated independently, unlocking advanced molecular architectures.
Lipid Nanoparticle (LNP) Tail Engineering
In the development of mRNA vaccines and gene therapies, the structure of the ionizable lipid dictates efficacy. Incorporating mid-chain ketones (like the 7-oxo moiety) into the hydrophobic lipid tail introduces a polar "hinge."
Mechanistic Impact: This structural modification alters the lipid's packing parameter in the acidic environment of the endosome. The ketone can hydrogen-bond with water or other lipid headgroups, facilitating the lamellar-to-hexagonal (Lα to HII) phase transition. This polymorphic shift is the primary biophysical driver for efficient endosomal escape and cytosolic mRNA release.
PROTAC Linker Topologies
Proteolysis Targeting Chimeras (PROTACs) require highly optimized linkers to bridge the target-binding ligand and the E3 ligase ligand.
Mechanistic Impact: The 7-oxo group provides an orthogonal synthetic handle. While the terminal ethyl ester is reserved for saponification and subsequent amide coupling to an E3 ligase ligand (e.g., cereblon or VHL binders), the C7 ketone can undergo reductive amination. This allows chemists to introduce branching elements (e.g., PEGylations or rigidifying rings), enhancing the linker's rigidity, altering the degradation profile, and improving the pharmacokinetic (PK) properties of the PROTAC.
Analytical Characterization Protocols
To ensure the integrity of the synthesized Ethyl 7-oxoundecanoate[1], rigorous analytical validation must be performed. A self-validating protocol requires matching both mass and structural connectivity.
GC-MS (Gas Chromatography-Mass Spectrometry):
Expect a molecular ion peak at m/z 228.3. Key diagnostic fragmentations include m/z 183 (loss of the ethoxy group, -45 Da) and m/z 85, which arises from the classic McLafferty rearrangement typical of aliphatic ketones.
¹H NMR (400 MHz, CDCl₃) Expected Shifts:
δ 4.12 (q, J = 7.1 Hz, 2H): Protons of the ester -OCH₂ CH₃.
δ 2.38 (t, J = 7.4 Hz, 4H): The four protons flanking the ketone (-CH₂ -C(=O)-CH₂ -).
δ 2.28 (t, J = 7.5 Hz, 2H): Protons adjacent to the ester carbonyl (-CH₂ -COOEt).
δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ester (-OCH₂CH₃ ).
δ 0.91 (t, J = 7.3 Hz, 3H): Terminal methyl protons of the butyl chain (-CH₃ ).
References
Rieke Metals. "Ethyl 7-oxoundecanoate | #7588e - Purity and Packaging." Rieke Metals Products & Services. Available at: [Link]
Vibrational Profiling of Ethyl 7-Oxoundecanoate: A Technical Guide to IR Spectroscopy and Carbonyl Deconvolution
Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Note Executive Summary Ethyl 7-oxoundecanoate (CAS: 227953-80-2) is a bifunction...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals
Document Type: Technical Whitepaper / Application Note
Executive Summary
Ethyl 7-oxoundecanoate (CAS: 227953-80-2) is a bifunctional aliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and lipid nanoparticles. Structurally, it features an 11-carbon aliphatic backbone terminating in an ethyl ester, with a ketone moiety positioned at carbon 7.
For analytical scientists, the primary challenge in characterizing this molecule via Infrared (IR) Spectroscopy lies in the precise deconvolution of its dual carbonyl (
C=O
) environments. This whitepaper provides a rigorous, mechanistically grounded framework for interpreting the IR absorption bands of ethyl 7-oxoundecanoate, detailing the causality behind vibrational shifts and outlining a self-validating Attenuated Total Reflectance (ATR-FTIR) protocol for robust empirical analysis.
Molecular Architecture & Vibrational Causality
Infrared spectroscopy does not merely fingerprint a molecule; it maps the electron density and bond force constants dictated by the molecule's structural electronics. The vibrational frequency (
ν
) of any bond is governed by Hooke’s Law, which states that frequency is directly proportional to the square root of the bond's force constant (
k
) and inversely proportional to the reduced mass (
μ
) of the atoms involved.
In ethyl 7-oxoundecanoate, the most diagnostic region is the carbonyl stretching window (1650–1750 cm⁻¹). The molecule contains two distinct carbonyl groups that absorb at different frequencies due to competing electronic effects:
The Ester Carbonyl (C1)
The ester carbonyl is directly bonded to an electronegative ethoxy oxygen. This oxygen exerts a strong electron-withdrawing inductive effect (-I) , which pulls electron density away from the carbonyl carbon. To compensate, the carbonyl carbon draws electrons from the
C=O
double bond, shortening the bond and increasing its force constant[1][2]. While the alkoxy oxygen also possesses lone pairs capable of electron donation via the resonance effect (+R), the -I effect dominates in aliphatic esters[2]. Consequently, the ester
C=O
stretch is pushed to a higher frequency, typically resolving at ~1735–1745 cm⁻¹ .
The Ketone Carbonyl (C7)
The ketone carbonyl is flanked by two aliphatic methylene chains. Alkyl groups exert a weak electron-donating inductive effect (+I) . This donation pushes electron density toward the carbonyl carbon, which slightly lengthens and weakens the
C=O
double bond (lowering the force constant) compared to the ester environment[1]. As a result, the ketone
C=O
stretch absorbs at a lower frequency, typically resolving at ~1710–1720 cm⁻¹ [2].
Core IR Absorption Bands: Quantitative Summary
The following table synthesizes the theoretical and empirically expected IR absorption bands for neat ethyl 7-oxoundecanoate based on its functional group architecture.
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Intensity
Mechanistic Causality / Notes
Ester Carbonyl
C=O
Stretch
1735 – 1745
Strong, Sharp
High force constant due to dominant -I effect of the ethoxy oxygen[1].
Ketone Carbonyl
C=O
Stretch
1710 – 1720
Strong, Sharp
Lower force constant due to +I effect of flanking alkyl chains[2].
Aliphatic Chain
Asymmetric
CH3
Stretch
~2960
Medium
High-energy stretching of terminal methyl groups.
Aliphatic Chain
Asymmetric
CH2
Stretch
~2925
Strong
High-density methylene backbone stretching.
Aliphatic Chain
Symmetric
CH2
Stretch
~2855
Strong
In-phase stretching of the methylene backbone.
Ester Linkage
C−O
Stretch
1150 – 1250
Strong, Broad
Coupled vibrations of the
C−C(=O)−O
system.
Aliphatic Chain
CH2
Bending (Scissoring)
~1465
Medium
In-plane bending of methylene hydrogens.
Aliphatic Chain
CH3
Bending (Umbrella)
~1375
Weak-Medium
Symmetrical bending of the terminal ethyl methyl group.
Long Alkyl Chain
CH2
Rocking
~720
Weak
Diagnostic for linear chains with
≥
4 adjacent
CH2
groups.
Because ethyl 7-oxoundecanoate is an aliphatic ester/ketone with 13 total carbons, it exists as a neat liquid (oil) at standard ambient temperature and pressure. Traditional transmission FTIR requires tedious pathlength tuning (e.g., using KBr windows with spacers) to prevent total absorbance and signal saturation in the highly absorbing carbonyl region[3].
Therefore, Attenuated Total Reflectance (ATR-FTIR) is the gold standard for this analysis. ATR utilizes an evanescent wave that penetrates only 1–2 µm into the sample, naturally preventing signal saturation and requiring zero sample dilution[4][5].
Step-by-Step Self-Validating Workflow
Step 1: System Readiness & Background Validation
Action: Clean the ATR crystal (Diamond or ZnSe) with a volatile, non-absorbing solvent (e.g., isopropanol or hexane) and allow it to evaporate completely[6].
Validation: Acquire an open-beam background scan (32 scans). The resulting single-beam spectrum must show a flat baseline in the 1800–1600 cm⁻¹ region. Any residual peaks indicate cross-contamination and require re-cleaning.
Step 2: Sample Application
Action: Pipette 1–2 drops of neat ethyl 7-oxoundecanoate directly onto the center of the ATR crystal[4].
Validation: Ensure the liquid completely covers the active crystal area to maximize the interaction with the evanescent wave, ensuring a high Signal-to-Noise (S/N) ratio.
Step 3: Spectral Acquisition
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 to 64 scans.
Validation: Monitor the interferogram's centerburst. The maximum intensity should be within the detector's linear dynamic range to prevent photometric errors[3].
Step 4: Post-Processing & Deconvolution
Action: Apply an ATR correction algorithm to the raw spectrum. (The penetration depth of the evanescent wave is wavelength-dependent, meaning lower wavenumber peaks appear artificially stronger in raw ATR spectra compared to transmission spectra)[4].
Validation: Inspect the 4000–3500 cm⁻¹ region. A flat baseline confirms the absence of hygroscopic moisture interference, validating the integrity of the carbonyl signals.
Workflow Visualization
The following diagram maps the logical progression from sample application to the mechanistic deconvolution of the dual carbonyl bands.
Caption: ATR-FTIR analytical workflow and mechanistic deconvolution of dual carbonyl bands.
An In-Depth Technical Guide to the Thermodynamic Properties and Boiling Point of Ethyl 7-Oxoundecanoate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 7-oxoundecanoate (CAS No. 227953-80-2), a bifunctional organic molecule featuring both an ester and a ketone moiety, represents a class o...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-oxoundecanoate (CAS No. 227953-80-2), a bifunctional organic molecule featuring both an ester and a ketone moiety, represents a class of compounds with significant potential in various scientific domains. Its structure suggests utility as a versatile synthetic intermediate and potential applications in materials science and drug delivery. A thorough understanding of its thermodynamic properties, particularly its boiling point, is fundamental for its purification, chemical processing, and for predicting its behavior in various formulations. This guide provides a comprehensive overview of the known and estimated thermodynamic characteristics of ethyl 7-oxoundecanoate, detailed methodologies for their experimental determination, and insights into the relevance of these properties in research and pharmaceutical development.
Compound Identification and Estimated Physicochemical Properties
Ethyl 7-oxoundecanoate possesses a 13-carbon backbone, with a ketone group at the 7th position and an ethyl ester at one terminus. Its molecular formula is C₁₃H₂₄O₃.[1]
Table 1: Estimated Physicochemical Properties of Ethyl 7-Oxoundecanoate
Property
Estimated Value
Basis for Estimation
Molecular Weight
228.33 g/mol
Calculated from the molecular formula C₁₃H₂₄O₃.[2]
Boiling Point (NBP)
280 - 310 °C
Extrapolation from trends in similar fatty acid ethyl esters. The presence of a ketone group may slightly increase the boiling point compared to a simple ethyl undecanoate due to increased polarity. The atmospheric boiling point of biodiesel, which consists of long-chain fatty acid esters, generally ranges from 330 to 357°C.[3] Shorter chain ethyl esters like ethyl palmitate (C16) have a normal boiling point of approximately 312.68 °C.[4]
Vapor Pressure
Low at STP
Expected for a molecule of this size and polarity. Vapor pressure is inversely related to boiling point.
Enthalpy of Vaporization (ΔHvap)
Moderate to High
Energy required for the phase transition from liquid to gas. This value is significant for distillation and purification processes. For other ethyl esters, an increase in the carbon chain length leads to an increase in the vaporization enthalpy.[5]
LogP
~3.0 - 4.0
Estimated based on its structure, indicating moderate lipophilicity. The LogP for ethyl 11-oxoundecanoate is reported as 3.259.[2]
Solubility
Low in water; Soluble in organic solvents
Typical for esters of its size. Esters are generally less water-soluble than comparable acids or alcohols.[6]
The Significance of Thermodynamic Properties in a Drug Development Context
The physicochemical properties of a molecule like ethyl 7-oxoundecanoate are critical in the realm of drug development, where it could function as an excipient or a prodrug moiety.
As an Excipient : Excipients are inactive substances that are crucial for the formulation of a drug product.[7][8] They can act as binders, solubilizers, stabilizers, and can influence the drug's release profile.[9][10] An ester like ethyl 7-oxoundecanoate, with its moderate lipophilicity, could be explored as a solvent or a component in lipid-based drug delivery systems to enhance the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[7] Its boiling point and vapor pressure are critical for manufacturing processes such as spray drying and granulation, where temperature control is essential to prevent degradation and ensure product uniformity.
As a Prodrug Moiety : A prodrug is an inactive compound that is converted into an active drug within the body.[6] Esterification is a common strategy to create prodrugs to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[11] For instance, attaching a molecule like ethyl 7-oxoundecanoate to a polar drug can increase its lipophilicity, thereby enhancing its ability to cross cell membranes.[11] The thermodynamic properties of the resulting prodrug, influenced by the ethyl 7-oxoundecanoate moiety, would dictate its stability, solubility, and formulation possibilities.[12]
Experimental Determination of Boiling Point
Due to the high estimated boiling point of ethyl 7-oxoundecanoate, standard distillation at atmospheric pressure may not be ideal as it could lead to thermal decomposition. Therefore, advanced thermal analysis techniques are recommended.
Method 1: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It offers a rapid method for determining the boiling points of high-boiling-point liquids like fatty acid ethyl esters.[4]
Instrument Preparation : Calibrate the TGA instrument for temperature and mass using appropriate standards.
Sample Preparation : Place a small, accurately weighed sample (1-5 mg) into an alumina crucible.
Gas Atmosphere : Use an inert nitrogen purge gas at a flow rate of 30-50 mL/min to prevent oxidation.[4]
Heating Program : Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected boiling point (e.g., from ambient to 400 °C).[13][14]
Data Analysis : The boiling point is determined as the onset temperature of the major mass loss step in the TGA curve.[15] This corresponds to the temperature at which rapid vaporization begins.
Pressure Correction : The boiling point measured at the local atmospheric pressure can be corrected to the normal boiling point (at 760 mmHg) using the Sydney-Young equation.[4]
Small Sample Size : Minimizes thermal gradients within the sample, leading to a more accurate onset temperature.
Inert Atmosphere : Prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed mass loss is due to vaporization and not decomposition.
Controlled Heating Rate : A steady heating rate ensures that the sample temperature increases uniformly, allowing for a clear and reproducible boiling transition.
Method 2: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine boiling points by measuring the enthalpy of vaporization.[15] For volatile compounds, a pressure DSC (PDSC) is often employed to obtain accurate boiling point data at different pressures.
Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
Sample Encapsulation : Place a small amount of the sample (2-4 mg) into a hermetically sealed aluminum pan. A pinhole (e.g., 75 µm) is then created in the lid.
Experimental Conditions : Place the pan in the DSC cell. For vapor pressure measurements, the cell is pressurized with an inert gas (e.g., nitrogen) to a specific pressure.
Heating Program : Heat the sample at a rate of 5-10 °C/min.[15]
Data Acquisition : Record the heat flow as a function of temperature. The boiling point is determined as the onset temperature of the endothermic peak corresponding to vaporization.[15]
Vapor Pressure Curve : Repeat the measurement at several different applied pressures. The resulting temperature-pressure data pairs can be fitted to the Antoine equation to generate a vapor pressure curve.[16]
Hermetic Pan with Pinhole : This setup creates a controlled vapor-liquid equilibrium inside the pan, which minimizes sample loss before boiling and results in a sharp, well-defined boiling endotherm.
Pressure DSC : By controlling the external pressure, the boiling point can be precisely measured at various pressures. This is essential for constructing a vapor pressure curve, which provides a more complete thermodynamic profile of the substance.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of ethyl 7-oxoundecanoate.
Caption: Workflow for Boiling Point Determination.
Conclusion
A comprehensive understanding of the thermodynamic properties of ethyl 7-oxoundecanoate, particularly its boiling point and vapor pressure, is essential for its practical application in research and industry. While direct experimental data is currently sparse, this guide provides a robust framework for its characterization based on established principles and methodologies. By employing techniques such as TGA and DSC, researchers can accurately determine these critical parameters. This knowledge is not only vital for process optimization, purification, and handling but also provides a predictive foundation for its potential use in advanced applications, including as a specialized excipient or a prodrug component in the pharmaceutical industry. The self-validating nature of these experimental protocols ensures the generation of reliable and reproducible data, which is paramount for scientific integrity and progress.
References
Open Access Journals. (n.d.). The Importance of Excipients in Drugs.
Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation.
AIJFR. (2025, September 15). The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review.
Roles of Excipients. (2019, February 24). Retrieved from a website on the roles of excipients.
European Pharmaceutical Review. (2013, April 18). The central role of excipients in drug formulation.
NextSDS. (n.d.). ETHYL 7-OXOUNDECANOATE — Chemical Substance Information.
Santander, C. M. G., et al. (n.d.). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis.
Yener, E. (2000, September 22).
PMC. (n.d.). The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties.
ACS Publications. (2018, June 4). Estimation of Physical Constants of Biodiesel-Related Fatty Acid Alkyl Esters: Normal Boiling Point, Critical Temperature, Critical Pressure, and Acentric Factor. Industrial & Engineering Chemistry Research.
NextSDS. (n.d.). ETHYL 7-OXONONANOATE — Chemical Substance Information.
Scirp.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.
Principles of Drug Action 1. (2005, Spring). Esters.
ACS Publications. (2010, September 18). The Physicochemical Properties, in Vitro Metabolism and Pharmacokinetics of a Novel Ester Prodrug of EXP3174. Molecular Pharmaceutics.
Determination of the vapor pressure of ethyl esters by Differential Scanning Calorimetry. (2025, October 6).
ResearchGate. (2020, September 3). High-Pressure Thermodynamic Properties of Fatty Acids Methyl Esters as Renewable Fuel.
ResearchGate. (n.d.). Calculated physicochemical properties of the sugar-based ester surfactants.
ISAR Publisher. (2025, March 10).
Universidade de Aveiro. (n.d.).
arXiv. (n.d.).
Boiling Range Distribution of Fatty Acid Methyl Esters (FAME)
TA Instruments. (n.d.). differential scanning calorimetry for boiling points and vapor pressure, TA-201.
NETZSCH Analyzing & Testing. (2012, November 30). Pressure-dependent Investigation of the Evaporation of Liquids by Means of Differential Scanning Calorimetry (DSC).
PMC. (n.d.). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC).
An In-depth Technical Guide on the Toxicity and Safety of Ethyl 7-Oxoundecanoate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Disclaimer: This document has been compiled from a variety of sources and is intended for informational pu...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document has been compiled from a variety of sources and is intended for informational purposes for a scientific audience. A specific Safety Data Sheet (SDS) for ethyl 7-oxoundecanoate was not available at the time of writing. Therefore, the information presented herein is based on data from structurally related compounds and general principles of chemical safety. It is imperative that users of ethyl 7-oxoundecanoate conduct their own risk assessments and handle the substance with the appropriate precautions.
Introduction
Ethyl 7-oxoundecanoate is a keto-ester that may find applications in various research and development settings, including as a building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. As with any chemical substance, a thorough understanding of its potential hazards and safe handling procedures is crucial for the protection of researchers and the environment. This guide provides a comprehensive overview of the known and predicted toxicity and safety data for ethyl 7-oxoundecanoate, drawing upon information from analogous compounds and established principles of chemical safety.
Physicochemical Properties
The physicochemical properties of a substance are fundamental to understanding its potential hazards, behavior in the environment, and appropriate handling procedures. While experimental data for ethyl 7-oxoundecanoate is limited, the following table provides estimated values based on data for similar long-chain esters.
Property
Estimated Value/Information
Significance in Safety Assessment
Molecular Formula
C13H24O3
Provides basic information for identification and molecular weight calculation.
Molecular Weight
228.33 g/mol
Influences physical properties such as boiling point and vapor pressure.
Appearance
Colorless to pale yellow liquid
Important for visual identification and spill assessment.[1]
Odor
No data available; likely a mild, ester-like odor
Odor is not a reliable indicator of hazardous concentrations.
Boiling Point
Estimated > 200°C
High boiling point suggests low volatility at room temperature.
Flash Point
Estimated > 100°C
A high flash point indicates that it is not considered a flammable liquid at standard temperatures.[2]
Solubility
Insoluble in water; soluble in organic solvents
Affects environmental fate and appropriate spill cleanup procedures.
Vapor Pressure
Estimated to be low
Low vapor pressure reduces the inhalation hazard at ambient temperatures.
Density
Estimated ~0.87 g/cm³
Important for spill volume estimation and environmental fate modeling.[1]
Toxicological Profile: An Evidence-Based Estimation
Due to the absence of specific toxicological studies on ethyl 7-oxoundecanoate, a weight-of-evidence approach based on data from similar esters is necessary. The primary routes of exposure in a laboratory setting are dermal contact, eye contact, and inhalation of aerosols.[3]
Acute Toxicity
Oral: Based on data for similar long-chain esters, acute oral toxicity is expected to be low.
Dermal: Dermal toxicity is also anticipated to be low. However, prolonged or repeated skin contact may cause irritation.
Inhalation: Due to its low vapor pressure, the risk of acute toxicity via inhalation of vapors at room temperature is low. Inhalation of aerosols or mists may cause respiratory irritation.
Skin and Eye Irritation
Skin: May cause mild skin irritation upon prolonged or repeated contact.
Eyes: Direct contact with the eyes is likely to cause irritation.[4]
Chronic Toxicity
No data is available on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of ethyl 7-oxoundecanoate. For many simple esters, these effects are not a primary concern, but in the absence of data, exposure should be minimized.
Globally Harmonized System (GHS) Classification: A Predicted Profile
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[5][6] Based on the available data for analogous compounds, a predicted GHS classification for ethyl 7-oxoundecanoate is presented below. This is a provisional classification and should be used for guidance only.
Predicted GHS Pictograms:
None expected to be required based on available data for similar compounds.
Predicted Signal Word:Warning (as a precautionary measure)
Predicted Hazard Statements:
H315: Causes skin irritation. (Precautionary, based on general properties of esters)
H319: Causes serious eye irritation.[4] (Precautionary, based on general properties of esters)
H335: May cause respiratory irritation. (Applicable if aerosols or mists are generated)
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P332+P313: If skin irritation occurs: Get medical advice/attention.[4]
P337+P313: If eye irritation persists: Get medical advice/attention.[4]
Experimental Protocols: A Guide to Safe Handling and Emergency Response
Adherence to standardized laboratory safety protocols is paramount when handling any chemical, including those with limited toxicological data.
Risk Assessment Workflow
Before commencing any work with ethyl 7-oxoundecanoate, a thorough risk assessment should be conducted. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for conducting a chemical risk assessment.
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is essential for minimizing exposure.
Eye Protection: Chemical safety goggles are required at all times.
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[7]
Skin and Body Protection: A standard laboratory coat should be worn. Ensure that legs and feet are covered with long pants and closed-toe shoes.[7]
Respiratory Protection: Not typically required under normal conditions of use with adequate ventilation. If there is a potential for generating aerosols or mists, work should be conducted in a fume hood.
Safe Handling and Storage
Handling:
Work in a well-ventilated area, preferably in a chemical fume hood if heating or aerosolizing the substance.
Avoid direct contact with skin and eyes.
Use appropriate tools (pipettes, spatulas) to handle the material. Do not use mouth suction for pipetting.[7]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7]
Inhalation: If mists or aerosols are inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Environmental Fate and Ecotoxicity
Limited data exists on the environmental fate and ecotoxicity of ethyl 7-oxoundecanoate. However, based on its structure as a long-chain ester, the following can be inferred:
Persistence and Degradability: It is expected to be biodegradable.
Bioaccumulation: The potential for bioaccumulation is likely to be low.
Toxicity to Aquatic Organisms: While specific data is unavailable, large releases into aquatic environments should be avoided.
Conclusion
References
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
SAFETY DATA SHEET. (n.d.).
Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety.
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Ethyl 7-Oxoundecanoate
Abstract This technical guide provides a comprehensive overview of the current scientific understanding of ethyl 7-oxoundecanoate, a medium-chain fatty acid ester with potential applications in the pharmaceutical and fra...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of ethyl 7-oxoundecanoate, a medium-chain fatty acid ester with potential applications in the pharmaceutical and fragrance industries. This document delves into the sparse evidence for its natural occurrence and puts forth a putative biosynthetic pathway based on established principles of fatty acid metabolism. Furthermore, this guide offers detailed experimental protocols for the chemical and enzymatic synthesis of ethyl 7-oxoundecanoate, along with methods for its purification and characterization. This resource is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of this and related oxo-fatty acid esters.
Introduction: The Enigmatic Ethyl 7-Oxoundecanoate
Ethyl 7-oxoundecanoate is a C11 oxo-fatty acid ethyl ester. While not a widely studied natural product, its unique structure, featuring a ketone group on the seventh carbon and an ethyl ester, makes it a molecule of interest for various applications, including as a potential synthon in organic chemistry and as a specialty chemical. The presence of both a keto and an ester functional group provides two reactive sites for further chemical modification, making it a versatile building block.
Despite its potential, information regarding the natural occurrence and biosynthesis of ethyl 7-oxoundecanoate is notably scarce in the scientific literature. This guide, therefore, aims to consolidate the available indirect evidence and propose a scientifically plausible biosynthetic route, while also providing practical methodologies for its synthesis and analysis in a laboratory setting.
Natural Occurrence: A Molecule in the Shadows
Direct evidence for the natural isolation of ethyl 7-oxoundecanoate from any biological source is currently lacking in published scientific literature. However, the fundamental components of its structure, namely medium-chain fatty acids and their oxo-derivatives, are known to occur in nature.
Medium-chain fatty acids (MCFAs) and their triglycerides (MCTs) are found in various natural sources, including coconut oil, palm kernel oil, and the milk of mammals.[1][2][3][4][5] Oxo-fatty acids are also known to be produced by plants, often as part of their defense mechanisms, arising from the oxidation of polyunsaturated fatty acids.[6][7] These are typically formed through the action of enzymes like lipoxygenases.[6][7]
Given the existence of the precursor acid's structural motifs in nature, it is plausible that 7-oxoundecanoic acid, and consequently its ethyl ester, could be a minor, yet undiscovered, metabolite in certain organisms. Its potential volatility might also contribute to its elusiveness in traditional metabolomic studies.
A Putative Biosynthetic Pathway
In the absence of a confirmed natural source, a putative biosynthetic pathway for ethyl 7-oxoundecanoate can be proposed based on well-established enzymatic reactions in fatty acid metabolism. This hypothetical pathway is divided into two main stages: the formation of the precursor acid, 7-oxoundecanoic acid, and its subsequent esterification to the ethyl ester.
Biosynthesis of the Precursor: 7-Oxoundecanoic Acid
The formation of a C11 oxo-fatty acid is not a common metabolic endpoint. However, a plausible route involves the oxidative cleavage of a longer-chain unsaturated fatty acid. One such potential precursor is ricinoleic acid (12-hydroxy-9-octadecenoic acid), which is abundant in castor oil.
The proposed pathway is as follows:
Oxidation of Ricinoleic Acid: The hydroxyl group of ricinoleic acid could be oxidized to a ketone by an alcohol dehydrogenase, forming 12-oxo-9-octadecenoic acid.
Oxidative Cleavage: The double bond of 12-oxo-9-octadecenoic acid could then be oxidatively cleaved. This type of reaction is known to occur in plants and microorganisms. This cleavage would yield two fragments: a C9 dicarboxylic acid (azelaic acid) and a C9 aldehyde. A similar oxidative cleavage of oleic acid is known to produce nonanoic and azelaic acids.[8] A different cleavage pattern, or further metabolism of the initial cleavage products, would be required to yield a C11 fragment.
An alternative, more direct, but less precedented route could involve the specific oxidation of a saturated C11 fatty acid at the C-7 position. This would likely be catalyzed by a specific cytochrome P450 monooxygenase.
The following diagram illustrates a conceptual workflow for the biosynthesis of 7-oxoundecanoic acid from a hypothetical unsaturated fatty acid precursor.
Caption: Putative biosynthetic pathway for 7-oxoundecanoic acid.
Enzymatic Esterification to Ethyl 7-Oxoundecanoate
The final step in the proposed biosynthesis is the esterification of 7-oxoundecanoic acid with ethanol. This reaction is commonly catalyzed by enzymes such as lipases or esterases. These enzymes are ubiquitous in nature and are known to catalyze the formation of a wide range of esters.[9][10][11][12]
The reaction can be summarized as:
7-Oxoundecanoic acid + Ethanol ⇌ Ethyl 7-oxoundecanoate + Water
This reaction is reversible, and in an aqueous cellular environment, the equilibrium would favor the hydrolysis of the ester. However, in hydrophobic cellular compartments or under conditions of low water activity, the synthesis of the ester is feasible.
The following diagram illustrates the enzymatic esterification step.
Caption: Enzymatic synthesis of ethyl 7-oxoundecanoate.
Experimental Protocols
This section provides detailed protocols for the laboratory synthesis and analysis of ethyl 7-oxoundecanoate.
Chemical Synthesis of 7-Oxoundecanoic Acid
A common method for the synthesis of oxo-fatty acids is through the oxidation of the corresponding hydroxy fatty acid or the oxidative cleavage of an unsaturated fatty acid.[13] A plausible laboratory synthesis could involve the oxidation of a suitable precursor. For instance, the oxidation of ricinoleic acid with potassium permanganate can lead to the formation of azelaic acid and other products.[14] A more controlled oxidation would be necessary to obtain 7-oxoundecanoic acid.
Table 1: Key Reagents and Equipment for Chemical Synthesis
Reagent/Equipment
Purpose
Ricinoleic Acid
Starting material
Potassium Permanganate
Oxidizing agent
Sodium Hydroxide
Saponification of castor oil (if used as a source of ricinoleic acid)
Hydrochloric Acid
Acidification to obtain free fatty acids
Organic Solvents
For extraction and purification
Round-bottom flask
Reaction vessel
Reflux condenser
To prevent solvent loss during heating
Separatory funnel
For liquid-liquid extraction
Column chromatography setup
For purification of the final product
Step-by-Step Protocol for Oxidative Cleavage (Conceptual):
Hydrolysis of Castor Oil (optional): If starting from castor oil, saponify the oil by refluxing with an ethanolic solution of potassium hydroxide.[14]
Acidification: After saponification, acidify the mixture with hydrochloric acid to precipitate the free fatty acids, including ricinoleic acid.
Oxidation: Dissolve the crude ricinoleic acid in an aqueous solution of potassium hydroxide. In a separate flask, prepare a solution of potassium permanganate. Slowly add the ricinoleic acid solution to the permanganate solution with vigorous stirring.[14]
Workup: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide precipitate is removed by filtration. The filtrate is then acidified to precipitate the dicarboxylic and oxo-fatty acids.
Purification: The crude product is then purified by column chromatography on silica gel to isolate 7-oxoundecanoic acid.
Enzymatic Synthesis of Ethyl 7-Oxoundecanoate
The esterification of 7-oxoundecanoic acid with ethanol can be efficiently carried out using an immobilized lipase, such as Candida antarctica lipase B (Novozym 435).
Table 2: Key Reagents and Equipment for Enzymatic Synthesis
Reagent/Equipment
Purpose
7-Oxoundecanoic Acid
Substrate
Ethanol
Substrate
Immobilized Lipase
Biocatalyst
Molecular Sieves
To remove water and shift the equilibrium towards ester formation
Organic Solvent (optional)
To dissolve substrates and facilitate the reaction
Shaking incubator
To provide agitation and temperature control
Step-by-Step Protocol for Enzymatic Esterification:
Reaction Setup: In a sealed vial, dissolve 7-oxoundecanoic acid in a suitable volume of an organic solvent (e.g., hexane or toluene).
Addition of Reagents: Add ethanol in a slight molar excess (e.g., 1.5 to 3 equivalents).
Addition of Catalyst and Desiccant: Add the immobilized lipase (typically 5-10% by weight of the substrates) and activated molecular sieves.
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup and Purification: Once the reaction is complete, the immobilized enzyme and molecular sieves are removed by filtration. The solvent is then removed under reduced pressure, and the crude ethyl 7-oxoundecanoate can be purified by column chromatography.
The following diagram illustrates the experimental workflow for the enzymatic synthesis and purification of ethyl 7-oxoundecanoate.
Caption: Workflow for the enzymatic synthesis of ethyl 7-oxoundecanoate.
Analytical Characterization
The synthesized ethyl 7-oxoundecanoate should be characterized to confirm its identity and purity. Standard analytical techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (ester C=O, ketone C=O, C-O stretching).
Conclusion and Future Perspectives
Ethyl 7-oxoundecanoate remains a molecule with underexplored potential, largely due to the lack of identified natural sources and established biosynthetic pathways. This guide has provided a comprehensive overview of the current state of knowledge, proposing a plausible biosynthetic route based on known enzymatic reactions. The detailed experimental protocols for its chemical and enzymatic synthesis offer a practical starting point for researchers to produce this compound for further investigation.
Future research should focus on screening diverse natural sources, particularly plants and microorganisms known for their complex fatty acid metabolism, for the presence of 7-oxoundecanoic acid and its esters. Elucidating the specific enzymes involved in its biosynthesis could open up possibilities for the biotechnological production of this and other novel oxo-fatty acids. Such efforts will be crucial for unlocking the full potential of ethyl 7-oxoundecanoate in various scientific and industrial applications.
References
Nielsen, P. M., Rancke-Madsen, A., & Woodley, J. M. (n.d.). Enzymatic-catalyzed esterification of free fatty acids to methyl esters. Retrieved from [Link]
Golisz, S., et al. (2018). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Molecules, 23(10), 2644. [Link]
Ishiguro, M., et al. (2016). Physiological function and ecological aspects of fatty acid-amino acid conjugates in insects. Bioscience, Biotechnology, and Biochemistry, 80(5), 845-853. [Link]
(n.d.). Biosynthesis of Sterols in Insects. Avocadosource.com. Retrieved from [Link]
Vieira, M. A. R., et al. (2025). Enzymatic Hydroesterification of Soybean Oil Deodorizer Distillate: Sustainable Synthesis of Ethyl and Xylose Fatty Acid Esters. Molecules, 30(21), 5035. [Link]
Jadhav, S. B., & Annapure, U. S. (2022). Triglycerides of medium-chain fatty acids: a concise review. Journal of Food Science and Technology, 59(12), 4597-4608. [Link]
(2026, March 20). Medium-chain fatty acids: Which ones are there and how you can use the. braineffect. Retrieved from [Link]
Handayani, S., et al. (n.d.). Enzymatic Esterification Ethyl Ester Fatty Acid from Hydrolyzed Castor Oil and its Oxidation Product as. SciTePress. Retrieved from [Link]
(n.d.). Oxo fatty acids. Cyberlipid. Retrieved from [Link]
Spritzler, F. (2023, March 10). MCT Oil 101: A Review of Medium-Chain Triglycerides. Healthline. [Link]
(2006, March). 3016 Oxidation of ricinoleic acid (from castor oil) with KMnO4 to azelaic acid. Retrieved from [Link]
Deng, L., et al. (2011). Enzymatic synthesis of fatty acid ethyl esters by utilizing camellia oil soapstocks and diethyl carbonate. Bioresource Technology, 102(22), 10156-10161. [Link]
Li, Y., et al. (2021). Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. The Plant Journal, 107(4), 957-975. [Link]
(n.d.). 7-OXOUNDECANOIC ACID — Chemical Substance Information. NextSDS. Retrieved from [Link]
Villalobos, S. A., et al. (2019). Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae). PLoS One, 14(4), e0215785. [Link]
Göbel, C., & Feussner, I. (2019, July 23). The Oxylipin Biosynthetic Pathways in Plants. AOCS. [Link]
Russell, D. W. (1996). Two 7 alpha-hydroxylase enzymes in bile acid biosynthesis. Annals of the New York Academy of Sciences, 804, 15-25. [Link]
Bedosky, L. (2025, November 13). What Foods Have Medium-Chain Triglycerides (MCTs)?. Everyday Health. [Link]
Santacesaria, E., et al. (n.d.). Oxidative cleavage of the double bond of oleic acid to obtain nonanoic and azelaic acids. Retrieved from [Link]
Medina, A. R., et al. (2020). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega, 5(3), 1594-1603. [Link]
(2025, June 20). 10 Powerful MCT-Rich Foods to Boost Energy, Brain Health, and Weight Loss. Meto blog. Retrieved from [Link]
Donabauer, K., et al. (2025, February 3). Photochemical Oxidative Cleavage and Dihydroxylation of Unsaturated Fatty Acids Using Triplet Nitroarenes. RWTH Publications. [Link]
Puspa, A. O., et al. (2020). Synthesis of oxidized ricinoleic acid esters as antimicrobial and emulsifier compounds. AIP Conference Proceedings, 2243(1), 020002. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
7-Oxoundecanoic acid is a highly valuable medium-chain aliphatic keto-acid. Its esterified derivative, ethyl 7-oxoundecanoate , serves as a critical lipophilic building block in the synthesis of pharmaceutical agents, particularly those targeting lipid metabolism, cholesterol management, and peroxisome proliferator-activated receptor (PPAR) pathways[1].
Converting the free carboxylic acid to its ethyl ester is a strategic necessity in multi-step synthesis. It serves three primary purposes:
Solubility Enhancement: Drastically improves solubility in aprotic organic solvents required for downstream coupling.
Functional Group Protection: Masks the acidic proton, preventing the unwanted quenching of basic reagents (e.g., LDA, Grignard reagents) during subsequent enolate-driven functionalizations at the C7 ketone.
Bioavailability: Increases membrane permeability for in vitro cellular assays.
Mechanistic Pathways & Causality
The esterification of a keto-acid requires careful selection of conditions to avoid side reactions, such as the aldol condensation of the ketone moiety. We present two orthogonal, self-validating protocols:
A. Acid-Catalyzed Fischer Esterification (Scalable Standard)
Mechanism: Protonation of the carboxylic acid's carbonyl oxygen increases its electrophilicity, allowing nucleophilic attack by ethanol. Subsequent proton transfers lead to the elimination of water.
Causality: We utilize p-toluenesulfonic acid (p-TsOH) rather than sulfuric acid. p-TsOH is a milder, non-oxidizing solid acid that minimizes the risk of ketone enolization and subsequent aldol condensation. Because the reaction is an equilibrium, we use anhydrous ethanol as both the reactant and the solvent to drive the reaction to completion via Le Chatelier's principle[2].
B. Carbodiimide-Mediated Steglich Esterification (Mild Alternative)
Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) activates the carboxylic acid to form an O-acylisourea intermediate.
Causality: For substrates sensitive to heat or strong acids, this method operates at room temperature. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic acyl transfer catalyst, forming a highly reactive acylpyridinium species. This prevents the O-acylisourea from undergoing a deleterious 1,3-rearrangement to an unreactive N-acylurea, ensuring rapid trapping by ethanol[3].
Reaction Workflow Visualization
Figure 1: Synthesis workflow for ethyl 7-oxoundecanoate via Fischer and Steglich pathways.
Quantitative Data & Stoichiometry
Table 1: Reagent Stoichiometry for Fischer Esterification (10 mmol scale)
Reflux: Attach a reflux condenser and heat the mixture to 80°C using an oil bath. Stir vigorously for 4-6 hours.
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3, PMA stain). The starting material (Rf ~0.2) should be fully consumed, replaced by a higher-running product spot (Rf ~0.6).
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol.
Extraction: Dissolve the resulting residue in ethyl acetate (30 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to quench the acid catalyst and deprotonate any trace unreacted starting material, moving it to the aqueous phase.
Washing & Drying: Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, 9:1 to 8:2 Hexanes/EtOAc) to yield ethyl 7-oxoundecanoate as a clear, pale-yellow oil.
🔬 Senior Scientist Note (Emulsion Prevention): During the NaHCO₃ wash, vigorous shaking may cause emulsions due to the surfactant-like nature of medium-chain fatty acid derivatives. If an emulsion forms, adding a small amount of brine or filtering the biphasic mixture through a pad of Celite will rapidly break it.
Protocol B: Mild Steglich Esterification
Objective: Synthesize ethyl 7-oxoundecanoate under neutral, room-temperature conditions.
Reaction Setup: In an oven-dried 50 mL round-bottom flask under nitrogen, dissolve 7-oxoundecanoic acid (2.00 g, 10.0 mmol) in anhydrous DCM (25 mL).
Coupling Agent: Cool the flask to 0°C in an ice bath. Slowly add EDC·HCl (2.30 g, 12.0 mmol) in portions.
Incubation: Stir at 0°C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
Workup: Dilute the reaction mixture with additional DCM (20 mL). Wash the organic layer sequentially with distilled water (20 mL), 1M aqueous HCl (20 mL) to remove DMAP and EDC-urea byproducts, and saturated aqueous NaHCO₃ (20 mL).
Washing & Drying: Wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
🔬 Senior Scientist Note (Coupling Agents): EDC·HCl is explicitly preferred over DCC (N,N'-Dicyclohexylcarbodiimide) for this protocol. EDC produces an EDC-urea byproduct that is highly water-soluble and easily removed during the acidic aqueous wash. Conversely, DCC produces dicyclohexylurea (DCU), which is notoriously difficult to remove completely without repeated filtration and chromatography.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized ethyl 7-oxoundecanoate, the following analytical signatures must be confirmed:
Thin-Layer Chromatography (TLC): The transformation from a polar carboxylic acid to a lipophilic ester results in a significant increase in the retention factor (Rf). The product will migrate to Rf ~0.6 (8:2 Hexanes/EtOAc).
¹H-NMR (400 MHz, CDCl₃): The definitive proof of esterification is the appearance of the ethyl group signals: a distinct quartet at δ 4.12 ppm (integrating to 2H, -O-CH₂ -CH₃) and a triplet at δ 1.25 ppm (integrating to 3H, -O-CH₂-CH₃ ). The ketone's integrity is validated by the presence of alpha-methylene multiplets at δ 2.38 ppm (integrating to 4H, -CH₂ -C(=O)-CH₂ -).
Mass Spectrometry (ESI-MS): Expected[M+H]⁺ at m/z 229.3 and [M+Na]⁺ at m/z 251.3.
References
Title: Ketone compounds and compositions for cholesterol management and related uses | Source: Google Patents | URL
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions | Source: Master Organic Chemistry | URL: [Link]
Title: Simple Method for the Esterification of Carboxylic Acids | Source: Angewandte Chemie International Edition | URL: [Link]
Application Note: Catalytic Esterification Protocols for the Synthesis of Ethyl 7-Oxoundecanoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Ethyl 7-oxoundecanoate (CAS: 227953-80-2) Introduction & Scientific Rationale Ethyl 7-oxoundecanoate is a highly valued k...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound Focus: Ethyl 7-oxoundecanoate (CAS: 227953-80-2)
Introduction & Scientific Rationale
Ethyl 7-oxoundecanoate is a highly valued keto-ester intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of lipid metabolism modulators and cholesterol management therapies [1]. The precursor, 7-oxoundecanoic acid, contains both a terminal carboxylic acid and a C7 ketone.
The Chemical Challenge: The primary objective in this synthesis is to achieve quantitative esterification of the carboxylic acid without inducing unwanted side reactions at the ketone moiety (such as ketalization). While traditional Fischer esterification using concentrated sulfuric acid (
H2SO4
) is effective, the harsh acidic environment combined with excess ethanol can lead to the formation of diethyl ketals at the C7 position. To circumvent this, modern process chemistry relies on highly chemoselective catalytic systems.
This application note details three self-validating protocols utilizing different catalytic paradigms: Homogeneous Acid Catalysis, Heterogeneous Solid Acid Catalysis, and Biocatalysis.
Mechanistic Insights & Catalyst Selection
The esterification of 7-oxoundecanoic acid is a reversible, equilibrium-driven process. According to Le Chatelier’s principle, driving the reaction to completion requires either a vast excess of the alcohol or the continuous removal of water.
Homogeneous Catalysis (p-TsOH): p-Toluenesulfonic acid provides a milder proton source than
H2SO4
. When paired with toluene as a solvent, water can be continuously removed via a Dean-Stark apparatus, driving the equilibrium forward with minimal ketalization risk.
Heterogeneous Catalysis (Amberlyst-15): Amberlyst-15 is a macroreticular polystyrene-based ion exchange resin bearing strongly acidic sulfonic groups [2]. The physical structure of the resin creates a sterically constrained acidic microenvironment that heavily favors the esterification of the terminal, unhindered carboxylic acid while protecting the internal C7 ketone from ketalization.
Biocatalysis (Novozym 435): Novozym 435 consists of Lipase B from Candida antarctica immobilized on a macroporous acrylic resin [3]. This enzyme exhibits 100% chemoselectivity for the carboxyl group and operates under extremely mild conditions, eliminating any risk of ketone modification. Furthermore, it excels in non-polar or solvent-free environments, making it a premier choice for green chemistry workflows.
Fig 2. Standardized experimental workflow for ester synthesis, recovery, and purification.
Detailed Experimental Protocols
Protocol A: Homogeneous Catalysis using p-TsOH (Dean-Stark Method)
Causality Note: Toluene is utilized as the primary solvent to form a binary azeotrope with water (b.p. 85 °C), allowing the Dean-Stark trap to physically remove the byproduct and drive the reaction to 100% conversion without requiring a massive excess of ethanol.
Setup: To a 250 mL round-bottom flask, add 7-oxoundecanoic acid (10.0 g, 50.0 mmol), absolute ethanol (6.9 g, 150 mmol, 3.0 eq), p-toluenesulfonic acid monohydrate (0.47 g, 2.5 mmol, 5 mol%), and toluene (100 mL).
Reaction: Attach a Dean-Stark trap topped with a reflux condenser. Heat the mixture to vigorous reflux (approx. 110 °C bath temperature).
In-Process Control (IPC): Monitor water accumulation in the trap. The reaction is typically complete when water ceases to evolve (approx. 4-6 hours). Verify disappearance of the starting material via TLC (Hexane:EtOAc 7:3, visualizing with phosphomolybdic acid stain).
Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with saturated aqueous
NaHCO3
(2 × 50 mL) to neutralize the p-TsOH, followed by brine (50 mL).
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude ester.
Protocol B: Heterogeneous Catalysis using Amberlyst-15
Causality Note: Absolute ethanol acts as both the solvent and reactant. Because a Dean-Stark trap cannot effectively separate water from an ethanol reflux (due to their azeotrope), 3Å molecular sieves are added directly to the reaction matrix to sequester water dynamically [2].
Setup: In a 250 mL round-bottom flask, combine 7-oxoundecanoic acid (10.0 g, 50.0 mmol), absolute ethanol (100 mL), and dry Amberlyst-15 resin (1.5 g, 15% w/w relative to substrate). Add 5.0 g of activated 3Å molecular sieves.
Reaction: Equip the flask with a reflux condenser and heat to 78 °C with gentle magnetic stirring (to avoid grinding the resin beads).
IPC: Sample the reaction at 6 hours. Filter the aliquot and analyze via GC-MS to confirm >95% conversion to the ethyl ester.
Workup: Cool to room temperature. Filter the reaction mixture through a coarse fritted funnel to remove the Amberlyst-15 and molecular sieves. Self-validation step: Wash the recovered resin with fresh ethanol (20 mL) to ensure no product remains trapped in the polymer matrix.
Isolation: Concentrate the filtrate in vacuo. The crude product is typically of high enough purity (>95%) for downstream applications without aqueous workup.
Protocol C: Biocatalysis using Novozym 435 (Green Chemistry Approach)
Causality Note: Lipases function optimally at interfaces and can be denatured by highly polar environments. Running the reaction neat (solvent-free) or in a non-polar solvent like heptane maintains the hydration shell of the enzyme, ensuring maximum catalytic turnover and longevity [3].
Setup: In a 100 mL jacketed reactor or incubator flask, add 7-oxoundecanoic acid (10.0 g, 50.0 mmol) and absolute ethanol (11.5 g, 250 mmol, 5.0 eq). Add Novozym 435 (0.5 g, 5% w/w).
Reaction: Incubate the mixture at 45–50 °C with orbital shaking at 200 rpm. Do not use magnetic stir bars, as they will mechanically crush the acrylic resin beads, destroying enzyme reusability.
IPC: Monitor by HPLC or GC-MS at 12 and 24 hours.
Workup: Filter the immobilized enzyme using a sintered glass funnel. Wash the enzyme beads with cold hexane (2 × 10 mL) to recover residual product, then store the enzyme at 4 °C for future cycles.
Isolation: Evaporate the excess ethanol and hexane under reduced pressure to yield pure ethyl 7-oxoundecanoate.
Analytical Validation
To ensure the integrity of the self-validating system, verify the synthesized ethyl 7-oxoundecanoate against the following expected spectral parameters [1]:
Appearance: Clear, slightly yellow to colorless oil.
Validation Check: The absence of a multiplet near 3.5 ppm confirms that ketalization at the C7 position did not occur, validating the chemoselectivity of the chosen protocol.
References
Dasseux, J.-L., et al. (2004). Hydroxyl compounds and compositions for cholesterol management and related uses. WO2004067489A2.
Pal, R., et al. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 570-609.[Link]
Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2380-2420.[Link]
Method
Application Note: Ethyl 7-Oxoundecanoate as a Bifunctional Precursor for Functionalized Polyesters and Bioconjugates
Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The demand for highly functionalized, biode...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals
Document Type: Technical Application Note & Experimental Protocols
Executive Summary
The demand for highly functionalized, biodegradable polymers in drug development and tissue engineering has outpaced the capabilities of traditional aliphatic polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL). Ethyl 7-oxoundecanoate (CAS: 227953-80-2) emerges as a highly versatile, bifunctional building block that bridges this gap. Featuring a C1 ethyl ester and a C7 ketone, this molecule serves two distinct advanced polymer synthesis pathways:
As a Functional End-Capping Agent: Generating ketone-terminated telechelic polymers primed for orthogonal post-polymerization modification (e.g., oxime ligation with drug molecules).
As an AB-Monomer Precursor: Undergoing regioselective reduction to yield elastomeric polyhydroxyalkanoates (PHAs) with tunable pendant groups.
This guide details the mechanistic rationale, self-validating experimental protocols, and quantitative characterization required to leverage ethyl 7-oxoundecanoate in novel polymer synthesis.
Mechanistic Insights & Causality
The Rationale for Ketone Handles in Polymer Design
In the realm of bioconjugation, the ketone group is highly prized because it is biologically orthogonal—it does not react with standard amines, thiols, or hydroxyls found in native proteins under physiological conditions. However, it reacts quantitatively with aminoxy or hydrazine derivatives to form stable oximes or hydrazones .
Overcoming Polycondensation Limitations via Biocatalysis
Traditional step-growth polymerization requires high temperatures (>200 °C) and harsh metal catalysts (e.g., tin(II) octoate). Subjecting ethyl 7-oxoundecanoate to these conditions induces unwanted side reactions, such as inter-chain aldol condensations, leading to irreversible crosslinking and gelation.
To preserve the delicate C7 ketone, we employ enzymatic polymerization using Novozym 435 (immobilized Candida antarctica Lipase B). This biocatalyst drives transesterification and ring-opening polymerization (ROP) at mild temperatures (70–90 °C), ensuring the ketone remains completely unreacted during chain propagation .
Workflow 1: Synthesis of Ketone-Terminated Telechelic Polyesters
By introducing ethyl 7-oxoundecanoate during the enzymatic ROP of ε-caprolactone, the molecule acts as a functional chain transfer agent. The lipase catalyzes the transesterification of the C1 ethyl ester with the propagating hydroxyl end of the PCL chain, effectively capping the polymer with a 7-oxoundecanoyl group.
Fig 1: Workflow for synthesizing ketone-terminated PCL and subsequent oxime bioconjugation.
Protocol A: Enzymatic Synthesis of Ketone-Terminated PCL
Self-Validating System: This protocol includes specific thermal and spectroscopic checkpoints to ensure the ketone handle is preserved and active.
Preparation: Dry ε-caprolactone (10.0 g, 87.6 mmol) over calcium hydride and distill under reduced pressure. Dry toluene over molecular sieves.
Reaction Assembly: In a flame-dried 50 mL Schlenk flask, combine ε-caprolactone, ethyl 7-oxoundecanoate (0.40 g, 1.75 mmol, acting as the initiator/capper), and anhydrous toluene (15 mL).
Polymerization: Purge the flask with argon. Incubate the suspension in an orbital shaker at 70 °C and 150 rpm for 24 hours. Causality: 70 °C is the optimal thermal window for Novozym 435 activity without denaturing the enzyme or triggering thermal degradation of the ketone.
Termination & Purification: Terminate the reaction by filtering out the Novozym 435 beads (which can be washed and reused). Concentrate the filtrate via rotary evaporation. Precipitate the polymer dropwise into 200 mL of ice-cold methanol.
Validation (Quality Control):
FT-IR: Confirm the presence of the ester backbone (~1735 cm⁻¹) and a distinct, smaller shoulder/peak at ~1715 cm⁻¹ corresponding to the terminal ketone.
¹H-NMR (CDCl₃): Verify the triplet at ~2.4 ppm (CH₂ adjacent to the ketone), confirming successful end-capping.
Workflow 2: Synthesis of Elastomeric Polyhydroxyalkanoates (PHAs)
To utilize the entire carbon skeleton of ethyl 7-oxoundecanoate as a repeating unit, the C7 ketone must be reduced to a secondary alcohol, forming ethyl 7-hydroxyundecanoate (an AB-type monomer). When polymerized, the secondary alcohol creates a polymer backbone that propagates from C1 to C7, leaving a four-carbon (butyl) pendant chain. This pendant group disrupts chain packing, drastically lowering the glass transition temperature (
Tg
) and yielding a soft, elastomeric biomaterial.
Fig 2: Reaction pathway converting ethyl 7-oxoundecanoate into an elastomeric PHA polymer.
Protocol B: Monomer Reduction and Polycondensation
Regioselective Reduction: Dissolve ethyl 7-oxoundecanoate (5.0 g, 21.9 mmol) in 50 mL of absolute ethanol. Cool to 0 °C. Slowly add Sodium Borohydride (NaBH₄) (0.41 g, 10.9 mmol). Stir for 2 hours. Causality: NaBH₄ selectively reduces the ketone to a hydroxyl without cleaving the C1 ethyl ester.
Monomer Validation: Quench with 1M HCl, extract with ethyl acetate, and evaporate. Self-Validation: FT-IR must show the complete disappearance of the 1715 cm⁻¹ ketone peak and the appearance of a broad -OH stretch at ~3400 cm⁻¹.
Polycondensation: Transfer the purified ethyl 7-hydroxyundecanoate to a Schlenk tube. Add Novozym 435 (10% w/w).
Vacuum Application: Heat to 85 °C under a dynamic vacuum (0.1 mbar) for 48 hours. Causality: The vacuum continuously removes the ethanol byproduct, driving the step-growth equilibrium toward high-molecular-weight polymer formation.
Recovery: Dissolve the highly viscous product in chloroform, filter the enzyme, and precipitate in cold hexanes.
Quantitative Data & Polymer Characterization
The structural modifications introduced by ethyl 7-oxoundecanoate fundamentally alter the thermal and physical properties of the resulting polymers.
Polymer Type
Monomer / End-Capper
Mw
(Da)
Dispersity (Đ)
Tg
(°C)
Tm
(°C)
Post-Polymerization Modifiable?
Standard PCL
ε-Caprolactone
45,000
1.45
-60
60
No
Ketone-Terminated PCL
ε-CL + Ethyl 7-oxoundecanoate
12,500
1.38
-62
58
Yes (Terminal)
Elastomeric PHA
Ethyl 7-hydroxyundecanoate
28,000
1.85
-45
None (Amorphous)
No (Backbone integration)
Data Interpretation: The Ketone-Terminated PCL exhibits a lower molecular weight due to the chain-transfer effect of the keto-ester, which is mathematically predictable and allows for precise MW targeting. The Elastomeric PHA is completely amorphous (no
Tm
) due to the steric hindrance of the pendant butyl groups preventing crystallization.
To demonstrate the utility of the ketone-terminated PCL for drug development, we utilize an oxime ligation with a model aminoxy compound .
Reagent Preparation: Dissolve Ketone-Terminated PCL (1.0 g, ~0.08 mmol of ketone ends) in 10 mL of dichloromethane (DCM).
Ligation: Add O-benzylhydroxylamine hydrochloride (0.064 g, 0.4 mmol, 5 eq. excess) and triethylamine (0.04 g, 0.4 mmol) to the solution.
Incubation: Stir at room temperature for 12 hours. Causality: Oxime ligation is highly efficient and proceeds to near-quantitative conversion at room temperature, avoiding thermal stress on the polymer backbone.
Purification: Precipitate the polymer twice in cold methanol to remove unreacted small molecules.
Validation: ¹H-NMR will show the disappearance of the ketone-adjacent protons and the appearance of aromatic protons (7.3 ppm) from the benzyl group, confirming successful bioconjugation.
Title: Lipase-catalyzed polyester synthesis – A green polymer chemistry
Source: National Institutes of Health (NIH) / Proc. Jpn. Acad. Ser. B
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Preventing hydrolysis of ethyl 7-oxoundecanoate during long-term storage
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling Ethyl 7-oxoundecanoate (CAS: 227953-80-2).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling Ethyl 7-oxoundecanoate (CAS: 227953-80-2). Because this bifunctional molecule contains a highly reactive ester linkage, it is prone to degradation during long-term storage. This document provides field-proven, self-validating protocols to ensure the absolute structural integrity of your chemical inventory.
Diagnostic Overview: The Causality of Ester Hydrolysis
Ethyl 7-oxoundecanoate contains an ester bond that is highly susceptible to nucleophilic attack by water molecules. When exposed to ambient humidity, the compound undergoes hydrolysis, cleaving the ester into 7-oxoundecanoic acid and ethanol. This degradation is often catalyzed by trace acidic or basic impurities in the environment or storage buffers.
To prevent this, storage protocols must focus on absolute moisture exclusion. For hydrolytically degradable esters, storage at low temperatures under an inert atmosphere is the optimal approach to halt degradation kinetics.
Logical relationship showing ester hydrolysis pathway and targeted preventive interventions.
Quantitative Risk Assessment of Storage Conditions
The table below summarizes the expected stability of Ethyl 7-oxoundecanoate under various environmental conditions.
Storage Condition
Temperature
Atmosphere
Secondary Containment
Hydrolysis Risk
Expected Shelf Life
Ambient Benchtop
25°C
Ambient Air
None
Critical
< 1 Week
Standard Refrigerator
4°C
Ambient Air
None
High
1-2 Months
Standard Freezer
-20°C
Ambient Air
None
Moderate
3-6 Months
Desiccated Freezer
-20°C
Ambient Air
Silica Gel Jar
Low
6-12 Months
Anhydrous & Desiccated
-20°C
Argon Blanket
Silica Gel Jar
Minimal
> 24 Months
Standard Operating Procedure (SOP): Anhydrous Aliquoting and Storage
To maximize shelf life, implement the following self-validating workflow when receiving or handling bulk Ethyl 7-oxoundecanoate.
Step-by-step anhydrous workflow for handling and aliquoting moisture-sensitive esters.
Step 1: Thermal Equilibration
Procedure: Remove the sealed reagent bottle from the -20°C freezer and place it in a desiccator at room temperature for 30–60 minutes before opening.
Causality: Opening a cold vial in ambient air instantly condenses atmospheric water vapor into the reagent, providing the exact substrate needed for ester hydrolysis.
Self-Validation: Monitor the vial surface; do not open the container until the exterior is completely free of condensation and matches ambient room temperature.
Step 2: Inert Gas Blanketing
Procedure: Transfer the equilibrated vial to a glovebox or use a Sure/Seal™ septum adapter to introduce dry Argon gas.
Causality: Esters are highly susceptible to hydrolysis driven by ambient humidity. Argon is denser than nitrogen and effectively displaces moist air, forming a heavy protective blanket over the liquid.
Self-Validation: When using a septum adapter, successful blanketing is confirmed when positive pressure prevents the backflow of ambient air into the syringe.
Step 3: Anhydrous Aliquoting
Procedure: Divide the bulk reagent into single-use amber glass vials with PTFE-lined caps.
Causality: Repeated freeze-thaw cycles introduce micro-amounts of moisture each time the master vial is opened. Aliquoting limits exposure.
Self-Validation: Track usage; utilizing a single-use aliquot ensures 100% integrity of the remaining stock, eliminating the need for repeated quality control checks on the master batch.
Step 4: Desiccated Storage
Procedure: Store the sealed aliquots at -20°C inside a secondary sealed container filled with indicating silica gel.
Causality: Freezers are high-humidity environments due to continuous frost accumulation. The secondary container with active desiccant scavenges any moisture that might permeate the primary seal.
Self-Validation: The indicating silica gel remains blue; a color change to pink signals a moisture breach, validating the immediate need for desiccant replacement.
Troubleshooting Guide & FAQs
Q: I stored my ethyl 7-oxoundecanoate in the freezer at -20°C, but LC/MS still shows significant hydrolysis. Why did this happen?A: Storing compounds in a freezer without proper secondary containment actually accelerates moisture exposure. Freezers are extremely humid environments due to frost accumulation. If the primary vial's seal is imperfect, or if the vial was opened before reaching room temperature, water molecules enter the vial and drive the hydrolysis of the ester bond into 7-oxoundecanoic acid and ethanol. Always store vials inside a sealed desiccator jar within the freezer.
Q: Can I prepare a stock solution of ethyl 7-oxoundecanoate in an aqueous buffer for long-term use?A: No. Aqueous environments provide the bulk water necessary for hydrolysis, which is further accelerated if the buffer is slightly acidic or basic. For long-term storage of solutions, dissolve the ester in a high-quality, anhydrous organic solvent (such as DMF or DMSO) that has been stored over molecular sieves.
Q: Should I use Nitrogen or Argon for blanketing my reagent vials?A: Argon is highly preferred. Because Argon is denser than air, it sinks and forms a robust protective blanket over the liquid or solid reagent, effectively displacing oxygen and moisture. Nitrogen is lighter and can easily diffuse out of the vial before the cap is securely fastened, leaving the ester vulnerable to ambient humidity.
Q: How can I analytically verify if my stock has undergone hydrolysis?A: You can validate the integrity of your ester using LC/MS or 1H NMR. In LC/MS, look for the mass shift corresponding to the loss of the ethyl group and the formation of the free carboxylic acid. In 1H NMR, the disappearance of the characteristic quartet (around 4.1 ppm) and triplet (around 1.2 ppm) of the ethyl ester group indicates degradation.
Optimization
Troubleshooting low MS signal-to-noise ratio for ethyl 7-oxoundecanoate
Welcome to the Advanced Mass Spectrometry (MS) Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing ethyl 7-oxoundecanoate (CAS: 227953-80-2, MW: 228.33 g/mol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Mass Spectrometry (MS) Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing ethyl 7-oxoundecanoate (CAS: 227953-80-2, MW: 228.33 g/mol )[1]. As a volatile keto-ester, this molecule presents unique ionization and fragmentation challenges.
This guide abandons generic advice in favor of mechanistic troubleshooting, ensuring your analytical workflows are both highly sensitive and statistically robust.
Part 1: Diagnostic Workflow for Signal-to-Noise (S/N) Resolution
Before adjusting instrument parameters, you must mathematically and physically isolate the source of the S/N degradation. The following logic tree dictates our diagnostic approach.
Fig 1: Diagnostic decision tree for isolating and resolving low MS signal-to-noise ratios.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is the absolute signal intensity for ethyl 7-oxoundecanoate so low despite a high injection concentration?A: The causality depends on your ionization source:
In GC-MS (Electron Ionization - EI): At a standard 70 eV, ethyl 7-oxoundecanoate undergoes massive fragmentation due to alpha-cleavages at the ketone and ester groups, as well as McLafferty rearrangements. The molecular ion (M+ at m/z 228) is nearly non-existent. Solution: Lower the electron energy to 15-20 eV to preserve higher-mass fragments, or switch to Chemical Ionization (CI) using methane to generate a stable [M+H]+ ion at m/z 229.
In LC-MS (Electrospray Ionization - ESI): Ethyl 7-oxoundecanoate is a neutral molecule lacking a basic nitrogen. It does not easily accept a proton to form [M+H]+. Solution: You must force adduct formation. The two carbonyl oxygens (ketone and ester) are excellent chelators for alkali metals. Doping your mobile phase with sodium acetate will drive the formation of the[M+Na]+ adduct at m/z 251, vastly improving signal current.
Q2: The background noise in my chromatogram is extremely high, ruining the S/N ratio. How do I isolate the source?A: First, determine if the noise is chemical or electronic. If the noise disappears when the mobile phase/carrier gas flow is stopped, it is chemical (e.g., column bleed, contaminated solvents).
Crucial Paradigm Shift: If you are using modern ultralow-noise modes (like MS/MS or High-Resolution MS), baseline fluctuations are often negligible. In these systems, traditional single-measurement S/N calculations become mathematically unstable and meaningless[2][3]. Instead of chasing an arbitrary S/N value, transition to calculating the Instrument Detection Limit (IDL) based on the relative standard deviation (RSD) of 8 replicate injections[2][3].
Q3: How do I optimize my data processing parameters to mathematically improve S/N?A: A common error is summing or averaging spectra across the entire width of the chromatographic peak. The spectral signals at the leading and trailing edges of the peak are weak; including them adds disproportionate electronic baseline noise to your final spectrum[4].
Solution: Apply a matched filter to your data and strictly limit spectral summation to scans where the relative abundance is above 38% of the peak maximum[4]. This mathematically excludes the noise-heavy tails.
Part 3: Quantitative Data Presentation
Table 1: Optimal MS Parameters for Ethyl 7-oxoundecanoate
Parameter
GC-MS (Chemical Ionization)
LC-MS (ESI+ with Na+ Dopant)
Causality / Rationale
Primary Target Ion
m/z 229 [M+H]+
m/z 251 [M+Na]+
Concentrates ion current into a single species rather than multiple fragments.
Source Temperature
250 °C
300 °C
Prevents condensation of the C13 aliphatic chain on ion optics.
Ionization Energy / Voltage
150 eV (Emission Current)
+3.5 kV (Capillary Voltage)
Optimized for soft ionization to prevent dissociation of the ester linkage.
Objective: Maximize S/N by deliberately driving the neutral keto-ester into a sodium adduct state.
Preparation: Prepare a 100 ng/mL solution of ethyl 7-oxoundecanoate in 50:50 Water:Acetonitrile. Prepare a 10 mM Sodium Acetate (NaOAc) stock in LC-MS grade water.
Infusion Setup: Tee-in the NaOAc stock at 1 µL/min into a 0.4 mL/min mobile phase flow (yielding a final Na+ concentration of ~25 µM in the source).
Tuning: Infuse the analyte and monitor m/z 229 ([M+H]+), m/z 246 ([M+NH4]+), and m/z 251 ([M+Na]+). Adjust the declustering potential/cone voltage in 5V increments until m/z 251 is maximized.
Self-Validation Step: Disconnect the analyte infusion and inject a pure solvent blank while maintaining the NaOAc dopant flow. The extracted ion chromatogram (EIC) for m/z 251 must show a baseline noise of <50 counts per second (cps). If the baseline exceeds this, your NaOAc stock is contaminated with background organics and must be remade.
Protocol 2: Data Processing Optimization (The 38% Rule)
Objective: Improve S/N post-acquisition by eliminating noise-heavy peak tails[4].
Integration: Integrate the chromatographic peak for ethyl 7-oxoundecanoate using the primary target ion.
Apex Identification: Identify the exact scan corresponding to the peak apex (defined as 100% relative abundance).
Thresholding: Adjust your MS software's spectral extraction window to only include scans where the intensity is ≥38% of the apex intensity.
Self-Validation Step: Calculate the S/N of the molecular ion in the 38%-thresholded spectrum and compare it to a spectrum averaged across the full peak width. A successful execution of this protocol will yield a mathematically verifiable 15-20% improvement in the final S/N ratio.
Part 5: References
Signal, Noise, and Detection Limits in Mass Spectrometry. Agilent Technologies.[Link]
Why use Signal-To-Noise as a Measure of MS Performance When it is Often Meaningless? Labrulez.[Link]
Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless? Spectroscopy Online.[Link]
What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise Ratio? HPST.[Link]
Optimizing Spectroscopic Signal-to-Noise Ratio in Analysis of Data Collected by a Chromatographic/Spectroscopic System. Analytical Chemistry - ACS Publications.[Link]
Reducing byproducts and impurities in ethyl 7-oxoundecanoate esterification
Prepared by the Senior Application Scientist Team Welcome to the technical support resource for the synthesis of ethyl 7-oxoundecanoate. This guide is designed for researchers, chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of ethyl 7-oxoundecanoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their esterification process by minimizing byproduct formation and eliminating impurities. We provide in-depth, cause-and-effect explanations and validated protocols to ensure the highest purity for your downstream applications.
Section 1: Troubleshooting Common Esterification Issues
This section addresses specific problems encountered during the synthesis of ethyl 7-oxoundecanoate through a direct, question-and-answer format.
Q1: My reaction has stalled, and the yield is poor. GC analysis shows significant unreacted 7-oxoundecanoic acid. What is the primary cause and how can I fix it?
A1: The most common cause for incomplete conversion in a Fischer-Speier esterification is the presence of water, which pushes the reaction equilibrium back towards the starting materials.[1][2] This reaction between a carboxylic acid and an alcohol is reversible, with water as a key byproduct.[3]
Causality and Solution:
According to Le Châtelier's principle, to drive the reaction toward the product (the ester), the equilibrium must be shifted to the right. This can be achieved in two primary ways:
Increase Reactant Concentration: The most practical approach is to use the alcohol (ethanol) in a large excess, often as the solvent itself.[1][4] A 10-fold excess of alcohol can increase yields to over 95%.[1]
Remove the Water Byproduct: Actively removing water as it forms is highly effective.[5][6]
Dean-Stark Apparatus: If using a solvent like toluene that forms an azeotrope with water, a Dean-Stark trap will physically remove water from the reaction vessel.[5]
Drying Agents: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester water.[3][6]
Troubleshooting Workflow: Low Ester Yield
Caption: Troubleshooting workflow for low esterification yield.
Q2: I've achieved good conversion, but I'm seeing a major, less polar byproduct in my TLC and GC-MS analysis. What is this impurity?
A2: The most probable byproduct, given the substrate and acidic conditions, is the diethyl ketal of ethyl 7-oxoundecanoate . The ketone carbonyl at the 7-position is susceptible to nucleophilic attack by the excess ethanol under acid catalysis, forming a stable ketal.
Mechanistic Explanation:
The acid catalyst protonates the ketone's carbonyl oxygen, making it highly electrophilic.[6] Two molecules of ethanol then add to this carbon, eliminating a molecule of water to form the diethyl ketal. This side reaction is also an equilibrium process but can be significant if reaction times are prolonged or temperatures are excessively high.
Mitigation Strategies:
Control Reaction Time: Monitor the reaction by TLC or GC. Stop the reaction as soon as the starting carboxylic acid is consumed to prevent further conversion to the ketal.
Moderate Temperature: Avoid excessively high temperatures (typically 60–80 °C is sufficient) to disfavor ketal formation.[5]
Catalyst Choice: While strong acids like H₂SO₄ are common, milder catalysts like p-toluenesulfonic acid (p-TsOH) may offer better selectivity.[5]
Post-Reaction Hydrolysis: If ketal formation is unavoidable, the crude product can be treated with aqueous acid (e.g., 1M HCl) during workup to hydrolyze the ketal back to the ketone, though this also risks hydrolyzing some of the desired ester.
Primary Reaction vs. Key Side Reaction
Caption: Desired esterification pathway and primary side reaction.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the best practices for purifying the crude ethyl 7-oxoundecanoate?
A robust purification workflow is critical. The general procedure involves neutralization, extraction, drying, and final purification.
Neutralization: After cooling, the reaction mixture should be diluted with an organic solvent (e.g., ethyl acetate, diethyl ether) and washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
Extraction & Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual salts and water-soluble impurities.
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Final Purification: The resulting crude oil should be purified by either vacuum distillation or flash column chromatography on silica gel. Distillation is often effective for removing less volatile impurities, while chromatography excels at separating compounds with similar boiling points, such as the desired keto-ester from its ketal byproduct.[7]
FAQ 2: Which analytical techniques are best for assessing the purity of my final product?
A multi-technique approach provides the most comprehensive purity assessment.[8]
Analytical Technique
Principle
Advantages
Limitations
Gas Chromatography (GC-FID)
Separation of volatile compounds in a gaseous mobile phase.
High resolution, excellent for quantifying volatile impurities (e.g., residual ethanol), industry standard for purity assessment of esters.[8][9]
Not suitable for non-volatile or thermally labile impurities. Requires a reference standard for absolute quantification.
GC-Mass Spectrometry (GC-MS)
GC separation coupled with mass analysis.
Powerful for identifying unknown impurities by providing molecular weight and fragmentation data.[8]
Quantification can be less accurate than GC-FID unless properly calibrated.
¹H NMR Spectroscopy
Measures the magnetic properties of atomic nuclei.
Provides definitive structural confirmation. Can detect and identify impurities with distinct proton signals. qNMR allows for purity determination without a specific reference standard for the analyte.[8]
Lower sensitivity compared to GC; minor impurities (<1%) may not be easily detected or quantified.
HPLC-UV
Separation in a liquid mobile phase.
Versatile for a wide range of compounds, including those not suitable for GC.[8]
The keto-ester may have a weak UV chromophore, potentially limiting sensitivity. Requires method development.
Section 3: Protocols and Methodologies
Protocol 1: Optimized Fischer Esterification of 7-Oxoundecanoic Acid
This protocol is designed to maximize yield by using excess ethanol and azeotropic water removal.
Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Procedure:
a. Charge the flask with 7-oxoundecanoic acid, ethanol, toluene, and the stir bar.
b. Add the p-TsOH catalyst.
c. Fill the Dean-Stark trap with toluene.
d. Heat the mixture to a gentle reflux using a heating mantle.
e. Continue refluxing, observing water collect in the Dean-Stark trap. The reaction is typically complete in 4-6 hours when no more water is collected.
f. Monitor the reaction's progress by taking small aliquots and analyzing via TLC (staining with permanganate) or GC.
g. Once complete, allow the mixture to cool to room temperature before proceeding to the workup protocol.
Protocol 2: Standard Aqueous Workup and Purification
Initial Quench: Transfer the cooled reaction mixture to a separatory funnel.
Neutralization: Add 50 mL of saturated NaHCO₃ solution. Swirl gently at first to allow CO₂ evolution to subside, then shake vigorously. Separate the layers and confirm the aqueous layer is pH ≥ 7.
Washing: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl and let it stand for 15 minutes.
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 7-oxoundecanoate as an oil.
Final Purification: Purify the crude oil using vacuum distillation or flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: Purity Assessment by Gas Chromatography (GC-FID)
This method provides a quantitative assessment of purity based on peak area percentage.
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) and a mid-polarity capillary column (e.g., DB-624 or similar).[10]
Sample Preparation: Prepare a sample solution by dissolving ~10 mg of the purified ester in 1 mL of high-purity ethyl acetate.
GC Conditions (Illustrative):
Injector Temperature: 250 °C
Detector Temperature: 280 °C
Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[8]
Carrier Gas: Helium or Hydrogen.
Analysis:
a. Inject 1 µL of the sample solution.
b. Integrate all peaks in the resulting chromatogram.
c. Calculate purity as: (Area of Product Peak / Total Area of All Peaks) * 100%.
Purification and Analysis Workflow
Caption: General workflow for purification and analysis.
References
Green Chemical Methods for the Reduction of Keto Esters. (n.d.). University of Rajasthan.
US20110009663A1 - Process for purifying an a-keto ester. (2011).
CN102026955A - Process for purifying an alpha-keto ester. (2011).
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI. [Link]
Esters to Ketones, Part 3: Acid-Catalyzed Acylations. (2021). YouTube. [Link]
Selective reduction of carboxylic acid over ester. (2024). Reddit. [Link]
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
WO2015077499A1 - Isolation of omega-7 fatty acid ethyl esters from natural oils. (2015).
Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli. (2017). PMC. [Link]
Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
ETHYL 7-OXOUNDECANOATE — Chemical Substance Information. (n.d.). NextSDS. [Link]
Ethyl 7-oxoundecanoate vs methyl 7-oxoundecanoate GC retention times
Comparative GC Profiling: Ethyl 7-oxoundecanoate vs. Methyl 7-oxoundecanoate For researchers and drug development professionals synthesizing lipid analogs or studying metabolic pathways, distinguishing between homologous...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative GC Profiling: Ethyl 7-oxoundecanoate vs. Methyl 7-oxoundecanoate
For researchers and drug development professionals synthesizing lipid analogs or studying metabolic pathways, distinguishing between homologous esters is a frequent analytical hurdle. Methyl 7-oxoundecanoate and ethyl 7-oxoundecanoate are closely related keto-esters often encountered during the derivatization of 7-oxoundecanoic acid[1]. Because their mass spectrometry (MS) fragmentation patterns are nearly identical—both dominated by characteristic McLafferty rearrangement ions—chromatographic resolution based on retention time is the most reliable method of differentiation.
This guide provides an objective, mechanistically grounded comparison of their Gas Chromatography (GC) retention behaviors, supported by a self-validating experimental protocol.
Mechanistic Causality: The Thermodynamics of GC Retention
To understand why these two molecules elute at different times, we must examine their structural thermodynamics.
Methyl 7-oxoundecanoate (
C12H22O3
) and ethyl 7-oxoundecanoate (
C13H24O3
) differ by a single methylene (
−CH2−
) unit. In gas chromatography, particularly on standard non-polar stationary phases (e.g., 5% diphenyl / 95% dimethyl polysiloxane), the separation mechanism is governed almost entirely by the analyte's vapor pressure and boiling point rather than specific polar interactions.
The addition of the
−CH2−
group in the ethyl ester increases the molecule's surface area and polarizability. This directly amplifies the London dispersion forces between the ethyl ester and the stationary phase. Consequently, the enthalpy of vaporization (
ΔHvap
) is higher for the ethyl ester, requiring a higher elution temperature or a longer retention time (
tR
) to partition back into the mobile carrier gas.
Thermodynamic separation of methyl and ethyl 7-oxoundecanoate on a non-polar GC column.
Quantitative Data & Predictive Retention Metrics
Raw retention times are highly subjective; they fluctuate based on column age, precise carrier gas flow, and oven ramp rates. To establish a universally trustworthy comparison, retention times must be normalized into Kovats Retention Indices (RI) . On a non-polar column, the addition of an unbranched
−CH2−
group predictably increases the Kovats Index by approximately 100 units.
Property
Methyl 7-oxoundecanoate
Ethyl 7-oxoundecanoate
Molecular Formula
C12H22O3
C13H24O3
Molecular Weight
214.30 g/mol
228.33 g/mol
Relative Volatility
Higher
Lower
Elution Order (Non-Polar)
1st
2nd
Estimated Kovats Index (
Δ
RI)
Base Value (
RIx
)
RIx+≈100
Note: While absolute boiling points vary by ambient pressure, the relative
Δ
RI of ~100 is a thermodynamic constant for homologous alkyl esters on non-polar phases.
Experimental Workflow: A Self-Validating GC Protocol
To ensure absolute scientific integrity, the following protocol does not rely on static retention times. Instead, it utilizes an internal
n
-alkane ladder. This transforms the assay into a self-validating system : even if your column is trimmed or your flow rate drifts, the calculated Kovats Index will remain constant, definitively proving which ester is present.
Step-by-Step Methodology
Step 1: Sample Preparation & Derivatization
Whether synthesizing the ester via Grignard reactions with suberic acid monomethyl ester[2] or performing Fischer esterification on 7-oxoundecanoic acid[1], extract the final product into a highly volatile, non-polar solvent (e.g., LC-MS grade hexane) to a concentration of ~1 mg/mL.
Causality: Hexane expands minimally in the GC inlet compared to solvents like dichloromethane, preventing inlet backflash and ensuring sharp peak shapes.
Step 2: Internal Standardization (The Validation Key)
Spike the sample vial with an
n
-alkane standard mixture (ranging from
C10
to
C20
) at a concentration of 10 µg/mL.
Causality: The alkanes serve as absolute retention anchors. By bracketing the ester peaks between known alkanes, you mathematically eliminate instrumental variance.
Step 3: GC-FID/MS Parameters
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5, 30m × 0.25mm × 0.25µm).
Causality: The non-polar stationary phase ensures separation is driven purely by the dispersion forces discussed in Section 1, maximizing the resolution between the methyl and ethyl homologs.
Inlet: 250°C, Split ratio 10:1, 1 µL injection volume.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).
Step 4: Data Analysis
Identify the alkane peaks and the ester peaks. Calculate the Kovats Index (
I
) for your target peak using the temperature-programmed RI formula. If comparing a mixed sample, the peak eluting first with an RI lower by ~100 units is definitively the methyl ester; the subsequent peak is the ethyl ester.
Standardized, self-validating GC analytical workflow for 7-oxoundecanoate ester profiling.
References
Title: Ketone compounds and compositions for cholesterol management and related uses (US20040198814A1)
Ethyl 7-oxoundecanoate calibration curve validation for LC-MS/MS
As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail validation not because of instrument limitations, but due to compromised standard selection. In the rapidly expanding field of lipi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail validation not because of instrument limitations, but due to compromised standard selection. In the rapidly expanding field of lipidomics, saturated oxo fatty acids (SOFAs) and their esterified derivatives are increasingly recognized as critical signaling lipids and biomarkers for metabolic dysfunction and diabetes[1].
Accurate quantification of these metabolites requires robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies[2]. When utilizing Ethyl 7-oxoundecanoate as a calibration standard or surrogate biomarker, the choice of chemical grade dictates the integrity of your entire assay.
This guide objectively compares the analytical performance of a High-Purity Certified Reference Material (CRM) of Ethyl 7-oxoundecanoate (Product A) against a Standard Research-Grade (RG) alternative (Alternative B) , providing mechanistic insights and experimental data to guide your method validation.
To understand why standard-grade reagents fail in high-sensitivity assays, we must look at the causality behind the synthesis of medium-chain oxo-fatty acid esters.
During synthesis, positional isomerization—such as the migration of the oxo group to the 6- or 8-position—is a thermodynamically common side reaction. Standard Research-Grade (RG) chemicals often contain 2–5% of these positional isomers. In an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, these isomers act as isobaric interferences . They share the exact precursor mass (
[M+H]+m/z
229.1) and often yield identical product ions.
If these impurities partially co-elute with the target analyte, they cause severe baseline elevation. This interference disproportionately skews the lower end of the calibration curve, truncating the dynamic range and artificially raising the Lower Limit of Quantification (LLOQ). Conversely, High-Purity CRM is quantitatively certified by qNMR and chromatographically isolated to be isomer-free, ensuring a clean baseline.
Figure 1: Mechanistic impact of isomeric impurities on calibration linearity.
Experimental Protocol: A Self-Validating System
To evaluate the two standards, we must construct a self-validating system . By utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked prior to extraction, we mechanistically correct for variable extraction recoveries and Electrospray Ionization (ESI) matrix suppression. Any deviation in the MS/MS signal is mathematically normalized by the SIL-IS area ratio.
Step-by-Step Methodology
Matrix Preparation : Aliquot 100 µL of stripped human plasma (lipid-depleted) into a glass centrifuge tube. Causality: Using a matched, stripped matrix ensures the background ionization environment mimics actual patient samples without endogenous analyte interference.
SIL-IS Spiking : Add 10 µL of Ethyl 7-oxoundecanoate-d5 to achieve a constant 50 ng/mL internal standard concentration. Causality: Spiking before extraction ensures that physical losses or ion suppression affect both analyte and IS equally, validating the recovery process.
Analyte Spiking : Spike the matrix with varying concentrations of Product A (CRM) or Alternative B (RG) to create a 9-point calibration curve (0.1 to 1000 ng/mL).
Liquid-Liquid Extraction (LLE) : Add 400 µL of Chloroform and 200 µL of Methanol[3]. Vortex vigorously for 30 seconds. Causality: This specific 2:1 solvent ratio effectively disrupts protein-lipid complexes while partitioning the hydrophobic ethyl ester into the organic phase.
Phase Separation : Centrifuge at 4000×g for 10 minutes at 4°C. Carefully extract the lower organic layer.
Evaporation & Reconstitution : Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Methanol/Water (1:1, v/v)[3]. Causality: Nitrogen evaporation prevents oxidative degradation of the oxo-group. The reconstitution solvent matches the initial LC mobile phase to prevent peak broadening.
LC-MS/MS Acquisition : Inject 5 µL onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in Positive ESI MRM mode.
Figure 2: Self-validating LC-MS/MS extraction workflow using SIL-IS normalization.
Comparative Data Analysis
The quantitative performance of the High-Purity CRM versus the Standard Research-Grade material was evaluated across three independent validation runs. The data is summarized below.
Analytical Parameter
Product A: High-Purity CRM
Alternative B: Standard Grade
Mechanistic Impact on Assay
Certified Purity
>99.5% (qNMR, Isomer-Free)
≥95% (HPLC, Isomer presence)
Determines baseline noise and specificity.
Linearity (
R2
)
0.9992
0.9851
CRM provides reliable quantification across all biological ranges.
LLOQ
0.2 ng/mL
5.0 ng/mL
Isomers in standard grade elevate the baseline, destroying low-end sensitivity.
Dynamic Range
0.2 – 1000 ng/mL
5.0 – 500 ng/mL
CRM prevents detector saturation and low-end truncation.
Matrix Effect
98% ± 4%
82% ± 12%
Impurities in standard grade compete for ionization energy in the ESI source.
Inter-day Precision
< 4.5% CV
14.8% CV
CRM ensures regulatory compliance for pharmacokinetic (PK) studies.
Data Interpretation
The data clearly demonstrates that Alternative B fails to meet standard bioanalytical validation criteria (typically requiring an
R2
> 0.99 and CV < 15% at the LLOQ). The presence of trace isobaric impurities in the standard grade material causes a 25-fold loss in LLOQ sensitivity (0.2 ng/mL vs 5.0 ng/mL). Furthermore, the impurities in Alternative B cause unpredictable ion suppression in the ESI source, reflected by the highly variable matrix effect (82% ± 12%).
Product A (High-Purity CRM) , by virtue of its qNMR-certified purity, eliminates these variables. It provides a mathematically predictable, self-validating response when paired with a SIL-IS, making it the only viable choice for rigorous drug development and clinical biomarker quantification.
Conclusion
For scientists developing LC-MS/MS assays for [2], the calibration standard is the foundational anchor of the assay's trustworthiness. Utilizing a High-Purity CRM of Ethyl 7-oxoundecanoate ensures a clean chromatographic baseline, optimal ionization efficiency, and a maximized dynamic range. Substituting this with standard research-grade material introduces isobaric interferences that compromise the LLOQ and invalidate the linearity of the assay.
References
Title : Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Source : Biomedicines (MDPI)
URL :[Link]
Title : Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method
Source : Metabolites (MDPI)
URL :[Link]
A Comparative Guide to Green Catalytic Synthesis Routes for Ethyl 7-Oxoundecanoate
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates demands efficiency, selectivity, and an ever-increasing focus on sustainability. Ethyl 7-oxoundecanoate, a valu...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates demands efficiency, selectivity, and an ever-increasing focus on sustainability. Ethyl 7-oxoundecanoate, a valuable building block in the synthesis of various specialty chemicals and active pharmaceutical ingredients, is traditionally synthesized through methods that often involve harsh reagents and generate significant waste. This guide provides an in-depth technical comparison of emerging green catalytic routes for the synthesis of ethyl 7-oxoundecanoate, with a focus on methodologies that utilize renewable feedstocks and align with the principles of green chemistry.[1][2][3] We will explore and contrast the performance of oxidative cleavage, olefin metathesis, and biocatalytic approaches, supported by available experimental data, to provide a comprehensive resource for selecting the most appropriate and sustainable synthetic strategy.
Introduction to Green Synthesis of Ethyl 7-Oxoundecanoate
Ethyl 7-oxoundecanoate is a keto ester with significant applications in the fragrance and pharmaceutical industries. The pursuit of its synthesis through green chemical pathways is driven by the twelve principles of green chemistry, which advocate for waste prevention, high atom economy, the use of renewable feedstocks, and the application of catalysis over stoichiometric reagents.[1][2][3] Castor oil, a renewable and readily available triglyceride, is a prime starting material for the green synthesis of ethyl 7-oxoundecanoate. Its major component, ricinoleic acid, possesses a unique structure with a hydroxyl group and a double bond, making it an ideal precursor for targeted chemical transformations.[4]
This guide will dissect and compare the following primary green catalytic routes originating from castor oil derivatives:
Oxidative Cleavage of Ricinoleic Acid Derivatives: This approach involves the scission of the carbon-carbon double bond in the ricinoleic acid backbone. We will examine two main catalytic systems:
Tungsten-based catalysts with hydrogen peroxide.
Ozonolysis.
Olefin Metathesis: This powerful carbon-carbon bond-forming reaction offers an alternative pathway to construct the target molecule from renewable precursors.
Biocatalysis: The use of enzymes, such as lipases, presents a highly selective and environmentally benign approach to ester and keto-ester synthesis.
Oxidative Cleavage Routes
Oxidative cleavage of the C=C double bond in ricinoleic acid derivatives is a direct method to generate the C7 aldehyde functionality required for ethyl 7-oxoundecanoate.
Tungsten-Catalyzed Oxidative Cleavage with Hydrogen Peroxide
This method is gaining traction as a greener alternative to traditional oxidation methods, employing hydrogen peroxide as a clean oxidant, which generates water as the only stoichiometric byproduct.[5] Tungsten-based catalysts, such as sodium tungstate (Na₂WO₄) or tungstic acid (H₂WO₄), in the presence of a phase-transfer catalyst, are effective for this transformation.[2][6]
The reaction proceeds through the in-situ formation of a peroxotungstate species, which is the active oxidant. The process typically involves the epoxidation of the double bond, followed by hydrolytic cleavage to a diol, and subsequent oxidative cleavage to the desired aldehydes. Further oxidation to the corresponding carboxylic acids can be a competing reaction, and controlling the reaction conditions is crucial for maximizing the yield of the desired keto ester.[7] The use of supported tungsten catalysts, such as WO₃ on various supports, is also being explored to enhance catalyst recyclability and process efficiency.[1][2][7][8][9]
Experimental Protocol: Tungsten-Catalyzed Oxidative Cleavage of Methyl Ricinoleate
This is a representative protocol based on similar transformations of unsaturated fatty acids.[2][5]
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, combine methyl ricinoleate (1 equivalent), a phase-transfer catalyst (e.g., tricaprylmethylammonium chloride), and an aqueous solution of sodium tungstate (catalytic amount).
Reaction Execution: Heat the mixture to the desired temperature (typically 70-90 °C) with vigorous stirring. Add a 30-35% aqueous solution of hydrogen peroxide (2-3 equivalents) dropwise over a period of 1-2 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining peroxide, followed by a brine wash.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 7-oxoundecanoate, can be purified by column chromatography on silica gel. Subsequent transesterification with ethanol would yield the target ethyl 7-oxoundecanoate.
Ozonolysis
Ozonolysis is a powerful and well-established method for the oxidative cleavage of alkenes.[10][11] The reaction of ozone with the double bond of a ricinoleic acid derivative forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Subsequent work-up of the ozonide determines the final products. A reductive work-up, typically using zinc dust or dimethyl sulfide, yields the desired aldehydes, which can then be esterified.[10][11]
While highly effective, the generation and handling of ozone require specialized equipment, and the ozonide intermediates can be explosive, posing safety concerns.[10] However, modern continuous flow reactors can mitigate some of these safety issues and allow for better control over reaction parameters.[4][12]
Experimental Protocol: Reductive Ozonolysis of Methyl Ricinoleate
This protocol is a generalized procedure for the ozonolysis of alkenes.[10][13][14]
Reaction Setup: Dissolve methyl ricinoleate (1 equivalent) in a suitable solvent (e.g., dichloromethane or a mixture of methanol and dichloromethane) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube connected to a trap, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.
Ozonolysis: Bubble a stream of ozone-oxygen mixture through the solution until the solution turns a persistent blue color, indicating an excess of ozone.
Purging: Purge the solution with a stream of nitrogen or oxygen to remove the excess ozone.
Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and acetic acid, to the cold solution. Allow the mixture to warm to room temperature and stir for several hours to overnight.
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude methyl 7-oxoundecanoate can be purified by distillation or column chromatography, followed by transesterification to the ethyl ester.
Olefin Metathesis
Olefin metathesis, a Nobel Prize-winning reaction, has emerged as a versatile tool in organic synthesis, enabling the construction of new carbon-carbon double bonds with high efficiency and functional group tolerance.[15][16] For the synthesis of ethyl 7-oxoundecanoate, a cross-metathesis reaction between a derivative of undecenoic acid (obtainable from castor oil) and an acrylate ester, catalyzed by a ruthenium-based catalyst such as a Grubbs or Hoveyda-Grubbs catalyst, is a viable green route.[1][2][6][17]
The key advantage of this approach is the direct formation of the α,β-unsaturated ester functionality, which can then be selectively reduced to the corresponding saturated ester. The reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups. Catalyst choice is crucial for achieving high conversion and selectivity, with second-generation Grubbs and Hoveyda-Grubbs catalysts often showing superior performance for cross-metathesis with electron-deficient olefins like acrylates.[18][19]
Experimental Protocol: Cross-Metathesis of Methyl 10-Undecenoate with Ethyl Acrylate
This is a representative protocol based on similar cross-metathesis reactions of fatty acid esters.[1][16][20]
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve methyl 10-undecenoate (1 equivalent) and ethyl acrylate (1.5-3 equivalents) in a minimal amount of anhydrous and degassed solvent (e.g., dichloromethane or toluene).
Catalyst Addition: Add the Grubbs or Hoveyda-Grubbs second-generation catalyst (typically 0.1-2 mol%) to the solution.
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir for several hours. Monitor the progress of the reaction by GC or NMR.
Work-up: Upon completion, cool the reaction mixture to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst. Concentrate the mixture under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-metathesis product.
Reduction: The resulting α,β-unsaturated ester is then selectively hydrogenated to yield ethyl 7-oxoundecanoate.
Biocatalysis
Biocatalysis, utilizing enzymes to mediate chemical transformations, offers a highly sustainable and selective approach to chemical synthesis.[5][21][22] For the synthesis of ethyl 7-oxoundecanoate, lipases are particularly relevant enzymes.[3][23] A potential biocatalytic route could involve the lipase-catalyzed esterification of 7-oxoundecanoic acid with ethanol. The precursor, 7-oxoundecanoic acid, can be obtained from the oxidative cleavage of ricinoleic acid.
The advantages of biocatalysis include mild reaction conditions (often at or near room temperature and atmospheric pressure), high selectivity (chemo-, regio-, and stereoselectivity), and the use of biodegradable and non-toxic catalysts.[23][24][25] However, challenges such as enzyme stability, reaction rates, and the need for co-factor regeneration (if applicable) need to be addressed for industrial-scale applications. The use of immobilized enzymes can facilitate catalyst recovery and reuse, improving the overall process economics.[3][26]
Experimental Protocol: Lipase-Catalyzed Esterification of 7-Oxoundecanoic Acid
This is a generalized protocol for lipase-catalyzed esterification.[3][5][21][22]
Reaction Setup: In a flask, combine 7-oxoundecanoic acid (1 equivalent), ethanol (1-3 equivalents), and an immobilized lipase (e.g., Novozym 435) in a suitable solvent (or under solvent-free conditions).
Reaction Execution: Incubate the mixture at a controlled temperature (typically 30-60 °C) with gentle agitation (e.g., on an orbital shaker).
Monitoring: Monitor the conversion of the carboxylic acid to the ester by titration or chromatographic methods.
Work-up: Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration for reuse.
Purification: Remove the solvent (if used) and any excess ethanol under reduced pressure. The crude ethyl 7-oxoundecanoate can be purified by distillation or chromatography.
Comparative Performance Data
The following table summarizes the key performance indicators for the different green catalytic routes to ethyl 7-oxoundecanoate, based on available literature data for the target molecule or closely related analogues.
Atom Economy: Moderate (H₂O is a byproduct) E-Factor: Relatively low if H₂O₂ is used efficiently
Atom Economy: Low (O₂ is incorporated, work-up reagents generate waste) E-Factor: Can be high due to solvent use and work-up
Atom Economy: High (ethene is the main byproduct) E-Factor: Potentially low, dependent on solvent and catalyst loading
Atom Economy: High (water is the only byproduct) E-Factor: Very low, especially in solvent-free systems
Visualization of Synthetic Pathways
To better illustrate the discussed synthetic routes, the following diagrams outline the core transformations.
Caption: Overview of green catalytic routes to ethyl 7-oxoundecanoate.
Caption: Simplified mechanism of tungsten-catalyzed oxidative cleavage.
Conclusion and Future Outlook
The green catalytic synthesis of ethyl 7-oxoundecanoate from renewable castor oil derivatives presents several viable and sustainable alternatives to traditional synthetic methods.
Oxidative cleavage routes, particularly using tungsten catalysts with hydrogen peroxide, offer a promising balance of efficiency and green credentials. While ozonolysis can provide high yields, safety considerations and the need for specialized equipment may limit its widespread adoption in some research settings.
Olefin metathesis stands out for its elegance and high atom economy, providing a powerful tool for C-C bond formation from renewable feedstocks. The requirement of a subsequent reduction step adds to the overall process, but the high selectivity of modern metathesis catalysts makes this a very attractive option.
Biocatalysis represents the epitome of green chemistry, with its mild reaction conditions and high selectivity. As enzyme technology continues to advance, biocatalytic routes are likely to become increasingly competitive for the industrial production of specialty chemicals like ethyl 7-oxoundecanoate.
The choice of the optimal synthetic route will ultimately depend on a variety of factors, including the specific research or production goals, available equipment, cost considerations, and the desired scale of synthesis. This guide provides the foundational knowledge and comparative data to enable an informed decision, empowering researchers to select a pathway that is not only chemically efficient but also environmentally responsible. Further research into the development of more robust and recyclable catalysts for all these routes will continue to enhance the sustainability of ethyl 7-oxoundecanoate synthesis.
References
Enferadi-Kerenkan, A., Ello, A. S., & Do, T.-O. (2017).
Spongy titanosilicate promotes the catalytic performance and reusability of WO3 in oxidative cleavage of methyl ole
Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. (2014). The Journal of Organic Chemistry.
WO2014056756A1 - Three-stage method for the enzymatic synthesis of fatty acid esters.
Tungsten-containing MCF silica as active and recyclable catalysts for liquid-phase oxidation of 1, 3-butanediol to 4-hydroxy. (n.d.).
Reactive Species and Reaction Pathways for the Oxidative Cleavage of 4-Octene and Oleic Acid with H2O2 over Tungsten Oxide C
Integrated Process for the Enzymatic Production of Fatty Acid Sugar Esters Completely Based on Lignocellulosic Substr
Enzymatic synthesis of amino sugar f
“Release and catch” catalysis by tungstate species for the oxid
Hoveyda–Grubbs type metathesis catalyst immobilized on mesoporous molecular sieves MCM-41 and SBA-15. (2011). Beilstein Journal of Organic Chemistry.
Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. (2018). MDPI.
Green Chemistry Metrics, A Review. (2022). MDPI.
Cross Met
Recent Developments in Olefin Cross-Met
Effect of Solvent on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol. Organic Chemistry Portal.
Cross-metathesis of fatty acid derivatives with methyl acrylate: renewable raw materials for the chemical industry. RSC Publishing.
Acrylate Metathesis via the Second-Generation Grubbs Catalyst: Unexpected Pathways Enabled by a PCy3. (2015).
Acrylate metathesis via the second-generation Grubbs catalyst: unexpected pathways enabled by a PCy3-generated enol
Metrics for green syntheses: two case studies in biorefinery. IRIS.
Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (2025). MDPI.
US7825277B2 - Process for the ozonolysis of unsaturated compounds.
Comparative Mass Spectrometry Guide: Ethyl 7-Oxoundecanoate vs. Ethyl 8-Oxoundecanoate
Executive Summary Distinguishing between long-chain aliphatic positional isomers is a persistent challenge in analytical chemistry and drug development. For lipid-derived intermediates like ethyl 7-oxoundecanoate and eth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Distinguishing between long-chain aliphatic positional isomers is a persistent challenge in analytical chemistry and drug development. For lipid-derived intermediates like ethyl 7-oxoundecanoate and ethyl 8-oxoundecanoate (both
C13H24O3
, MW = 228.33 g/mol ), standard chromatographic retention times and low-resolution optical techniques often fail to provide definitive structural confirmation.
This guide provides a comprehensive framework for differentiating these two isomers using Electron Ionization Mass Spectrometry (EI-MS). By analyzing the predictable, bond-specific fragmentation pathways—specifically
α
-cleavage and the McLafferty rearrangement—researchers can establish a self-validating diagnostic workflow to confirm isomeric identity with absolute certainty.
Mechanistic Foundations of Isomeric Differentiation
Under standard 70 eV electron ionization, both isomers yield a distinct but often weak molecular ion (
M+∙
) at m/z 228. The structural elucidation relies entirely on how the carbon chain fragments around the ketone moiety. The causality of these fragmentation patterns is governed by two primary ion-stabilization mechanisms:
Alpha-Cleavage (
α
-Cleavage)
Upon ionization of the ketone oxygen, the molecule undergoes homolytic cleavage of the carbon-carbon bond directly adjacent (
α
) to the carbonyl group[1]. This process is highly favored because the resulting acylium ion is resonance-stabilized by the oxygen's lone pair[2].
Mechanism: The cleavage yields a positively charged acylium ion (detected by the MS) and a neutral alkyl radical (undetected)[3].
Diagnostic Value: Because the ketone is positioned at C7 in one isomer and C8 in the other, the lengths of the resulting alkyl and ester-containing chains differ, shifting the m/z of the acylium ions.
The McLafferty Rearrangement
The McLafferty rearrangement is a site-specific retro-ene fragmentation that occurs in carbonyl-containing compounds possessing a hydrogen atom on the
γ
-carbon (three carbons away from the carbonyl)[4].
Mechanism: The reaction proceeds via a six-membered cyclic transition state. The carbonyl oxygen abstracts the
γ
-hydrogen, leading to the cleavage of the
α
Diagnostic Value: This produces a neutral alkene (undetected) and a highly stable enol radical cation (detected)[7]. Because both isomers have long alkyl chains on either side of the ketone, they can undergo dual McLafferty rearrangements (on the left and right sides of the ketone), yielding highly specific m/z peaks based on the exact position of the carbonyl.
Standardized GC-MS Acquisition Protocol
To ensure data integrity and reproducibility, the following self-validating experimental protocol must be used to acquire the mass spectra.
Step 1: Instrument Tuning and Calibration
Perform an air/water background check.
Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the calibration masses (m/z 69, 219, and 502) are within ±0.2 amu and that the isotopic ratios match theoretical values. This ensures the system accurately reports the high-mass ester fragments.
Step 2: Sample Preparation
Dilute the analyte (Ethyl 7-oxoundecanoate or Ethyl 8-oxoundecanoate) in GC-grade hexane to a final concentration of 1.0 mg/mL.
Spike the sample with an internal standard (e.g.,
n
-decane at 50 µg/mL) to validate chromatographic retention time consistency.
Step 3: Chromatographic Separation (GC)
Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.
Carrier Gas: Helium (Ultra-High Purity, 99.999%) at a constant flow of 1.0 mL/min.
Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.
Oven Program: Initial hold at 80°C for 2 min. Ramp at 15°C/min to 280°C. Hold for 5 min.
Step 4: Mass Spectrometric Detection (MS)
Ionization Mode: Electron Ionization (EI) at 70 eV.
Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.
Acquisition: Full scan mode, m/z 40 to 300. Solvent delay of 3.0 minutes.
Comparative Data Analysis
The table below summarizes the theoretical and experimentally derived m/z values for the diagnostic fragments of both isomers.
Table 1: Diagnostic Fragmentation Ions (m/z)
Fragmentation Pathway
Fragment Description
Ethyl 7-oxoundecanoate
Ethyl 8-oxoundecanoate
Molecular Ion
Intact radical cation (
M+∙
)
228
228
Ester McLafferty
Rearrangement at the ethyl ester
88
88
α
-Cleavage (Left)
Ester-containing acylium ion
171
185
α
-Cleavage (Right)
Alkyl-containing acylium ion
85
71
McLafferty (Left)
Enol radical cation (ester side)
100
86
McLafferty (Right)
Enol radical cation (alkyl side)
186
200
Fragmentation Breakdown: Ethyl 7-oxoundecanoate
α
-Cleavage: Cleavage between C6 and C7 loses the ester chain (mass 143), leaving the right-side acylium ion at m/z 85 (
[O≡C−C4H9]+
). Cleavage between C7 and C8 loses the butyl radical (mass 57), leaving the left-side acylium ion at m/z 171 (
[EtOOC−(CH2)5−C≡O]+
).
McLafferty Rearrangement: Abstraction of the
γ
-hydrogen from C10 (right side) and cleavage of the C8-C9 bond expels propene (mass 42), yielding an enol ion at m/z 186 . Abstraction of the
γ
-hydrogen from C4 (left side) and cleavage of the C5-C6 bond yields an enol ion at m/z 100 .
Fragmentation Breakdown: Ethyl 8-oxoundecanoate
α
-Cleavage: Cleavage between C7 and C8 loses the ester chain (mass 157), leaving the right-side acylium ion at m/z 71 (
[O≡C−C3H7]+
). Cleavage between C8 and C9 loses the propyl radical (mass 43), leaving the left-side acylium ion at m/z 185 (
[EtOOC−(CH2)6−C≡O]+
).
McLafferty Rearrangement: Abstraction of the
γ
-hydrogen from C11 (right side) and cleavage of the C9-C10 bond expels ethylene (mass 28), yielding an enol ion at m/z 200 . Abstraction of the
γ
-hydrogen from C5 (left side) and cleavage of the C6-C7 bond yields an enol ion at m/z 86 .
Diagnostic Workflow Visualization
The following decision tree illustrates the logical workflow for identifying the unknown isomer based on the presence of these mutually exclusive fragment ions.
Caption: Diagnostic MS workflow for differentiating ethyl 7-oxoundecanoate and ethyl 8-oxoundecanoate.
References
McLafferty Rearrangement: Definition, Examples and Mechanism - Chemistry Learner. Available at:[Link]
The McLafferty Rearrangement - Organic Chemistry Tutor. Available at:[Link]
McLafferty Rearrangement - Chemistry Steps. Available at:[Link]
McLafferty rearrangement - Wikipedia. Available at:[Link]
19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax. Available at:[Link]
12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available at:[Link]
Mass Spectrometry: Alpha Cleavage of Ketones - YouTube. Available at:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7-oxoundecanoate
Welcome to your definitive guide on the safe and compliant disposal of Ethyl 7-oxoundecanoate. In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to your definitive guide on the safe and compliant disposal of Ethyl 7-oxoundecanoate. In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This document provides a comprehensive, step-by-step framework for managing Ethyl 7-oxoundecanoate waste. As a Senior Application Scientist, my objective is to move beyond a simple checklist. Instead, I will illuminate the causality behind each procedural step, grounding our protocols in established chemical principles and regulatory standards. Our approach ensures that every procedure is a self-validating system, fostering a culture of safety and responsibility within your laboratory.
Section 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the chemical's properties and potential hazards is paramount. While specific hazard data for Ethyl 7-oxoundecanoate (CAS No. 227953-80-2) is not extensively documented in publicly accessible databases[1], we can infer its likely characteristics based on its chemical structure—an ethyl ester of a keto-acid—and data from similar compounds[2][3][4]. This proactive assessment is fundamental to the principle of "as low as reasonably achievable" (ALARA) in chemical exposure and risk.
Inferred Chemical & Physical Properties
The structure suggests a combustible liquid with low water solubility, typical of long-chain esters. It is crucial to handle it as a substance that can cause irritation upon contact with skin or eyes and may be harmful if inhaled or ingested, consistent with general handling procedures for organic solvents and reagents[5][6][7].
Property
Inferred Value/Characteristic
Rationale & Safety Implication
Physical State
Liquid at room temperature.
Spills can spread; requires appropriate containment measures.
Solubility
Likely insoluble or sparingly soluble in water.
Do not dispose of via sanitary sewer systems[8][9].
Flammability
Combustible Liquid.
Keep away from heat, sparks, and open flames. Store in a well-ventilated area[6][10].
Reactivity
Stable under normal conditions.
Incompatible with strong oxidizing agents, strong acids, and strong bases[5][10].
Toxicity
Data not available.
Treat as a potentially hazardous substance. Avoid direct contact and inhalation[7][11].
Regulatory Waste Characterization
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[11][12].
Ignitability: While not highly flammable, as a combustible liquid, it may meet this characteristic depending on its flashpoint.
Corrosivity, Reactivity: It is not expected to be corrosive or inherently reactive under normal conditions.
Toxicity: Without specific toxicological data, it is prudent and often required by institutional policy to manage the waste as hazardous.
Section 2: Personal Protective Equipment (PPE) and Safety
Proper PPE is non-negotiable. The causality is simple: to prevent exposure pathways—inhalation, ingestion, skin, and eye contact.
Eye Protection: Wear chemical safety goggles as described by OSHA regulations (29 CFR 1910.133)[13].
Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling organic esters.
Body Protection: A standard laboratory coat should be worn.
Ventilation: Handle the chemical inside a certified chemical fume hood to minimize inhalation of vapors.
This protocol ensures waste is handled safely at its point of generation, a key requirement of hazardous waste regulations[11][14].
Select an Appropriate Waste Container:
Causality: The container must be chemically compatible to prevent degradation, leaks, or reactions.
Procedure: Use a clean, sealable, and clearly labeled container made of glass or high-density polyethylene (HDPE). Do not use metal containers for any waste stream unless specifically approved, as trace contaminants could lead to corrosion[12]. The container must be in good condition, free of cracks or damage[11].
Segregate the Waste Stream:
Causality: Mixing incompatible chemicals can lead to dangerous reactions, such as gas generation, heat, or explosions.
Procedure: Dedicate a specific waste container solely for Ethyl 7-oxoundecanoate and compatible organic solvents (e.g., other non-halogenated esters, ketones, or alcohols). Do NOT mix with acids, bases, or strong oxidizing agents[5][10].
Transfer Waste into the Container:
Procedure: Carefully pour or transfer the waste into the designated container using a funnel to prevent spills. Perform this action within a chemical fume hood. Fill the container to no more than 90% capacity to allow for vapor expansion[12].
Secure and Store the Container:
Causality: Containers must be sealed to prevent the release of vapors and stored securely to prevent spills.
Procedure: Tightly seal the container cap immediately after adding waste. Store the container in a designated Satellite Accumulation Area (SAA)[8][14]. The SAA must be at or near the point of generation and under the control of laboratory personnel[14]. Place the container in a secondary containment bin to contain any potential leaks[11].
Section 4: Labeling and Storage Procedures
Accurate labeling is a critical compliance and safety requirement mandated by the EPA and OSHA. An unlabeled container is an unknown risk.
Labeling Requirements: The waste container must be labeled with the words "Hazardous Waste" [8].
The full chemical name, "Ethyl 7-oxoundecanoate," and any other components in the waste mixture must be clearly written.
An indication of the hazards (e.g., "Combustible," "Irritant") should be included[8].
Date Accumulation: Do not date the container while it is in the SAA. The container should be dated only when it is full or ready to be moved to a central accumulation area for pickup[8].
Section 5: Disposal Pathway Decision Framework
The following workflow provides a logical path for managing waste containing Ethyl 7-oxoundecanoate from generation to final disposal. The ultimate goal is to ensure the waste enters a licensed hazardous waste management system.
Caption: Decision workflow for Ethyl 7-oxoundecanoate waste management.
Section 6: Final Disposal Protocol - From Lab to Transporter
This final workflow consolidates the previous steps into a clear, actionable sequence for the researcher.
Prepare for Disposal: Once your waste container is 90% full or the waste is no longer being generated, ensure the lid is tightly sealed.
Verify Label: Double-check that the hazardous waste label is complete and accurate.
Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) office or the designated chemical waste coordinator to schedule a pickup[9]. Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or a formal request form.
Await Pickup: Keep the container in the secure SAA until EHS personnel arrive. Do not move hazardous waste through public corridors or between laboratories unless you are specifically trained and authorized to do so.
Documentation: Sign any necessary paperwork provided by EHS to document the transfer of the waste. Maintain a copy for your laboratory's records. This documentation is crucial for regulatory compliance and tracking[15].
Your responsibility for the waste concludes once it has been accepted by a trained EHS professional or a licensed hazardous waste transporter[15][16]. From there, the waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final management, which typically involves high-temperature incineration for organic materials.
By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively participating in a culture of safety that protects you, your colleagues, and the environment.
References
County of San Diego. (n.d.). Hazardous Waste. Retrieved from [Link]
Department of Toxic Substances Control - CA.gov. (n.d.). Managing Hazardous Waste. Retrieved from [Link]
Department of Toxic Substances Control - CA.gov. (n.d.). DTSC Regulations. Retrieved from [Link]
NextSDS. (n.d.). ETHYL 7-OXOUNDECANOATE — Chemical Substance Information. Retrieved from [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
Westlaw. (n.d.). Chapter 43. Additional Requirements for Management of Extremely Hazardous Wastes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 7-oxooctanoate. PubChem. Retrieved from [Link]
Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. Retrieved from [Link]
Department of Toxic Substances Control - CA.gov. (n.d.). Official California Code of Regulations, Title 22, Division 4.5. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
Brownells. (2015, July 28). SAFETY DATA SHEET - OXYNATE® No. 7. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
BOSTIK, INC. (2024, November 12). SAFETY DATA SHEET - CR 87-124. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
NextSDS. (n.d.). ETHYL 7-OXONONANOATE — Chemical Substance Information. Retrieved from [Link]
Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]
gsrs. (n.d.). ETHYL 7-OXOHEPTANOATE. Retrieved from [Link]
Environment, Health and Safety - Princeton University. (n.d.). 7.19.2 Deactivation Procedures. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Ethyl 7-oxoheptanoate - Hazard. Computational Toxicology and Exposure Online Resources. Retrieved from [Link]
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
NC State University. (n.d.). Biological Waste - Environmental Health and Safety. Retrieved from [Link]
University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Ethylene oxide - Hazardous Substance Fact Sheet. Retrieved from [Link]
Personal protective equipment for handling Ethyl 7-oxoundecanoate
An essential component of advanced drug development and synthetic chemistry is the safe and precise handling of reactive building blocks. Ethyl 7-oxoundecanoate (CAS: 227953-80-2) is a moderately lipophilic keto-ester li...
Author: BenchChem Technical Support Team. Date: April 2026
An essential component of advanced drug development and synthetic chemistry is the safe and precise handling of reactive building blocks. Ethyl 7-oxoundecanoate (CAS: 227953-80-2) is a moderately lipophilic keto-ester liquid with a density of ~0.936 g/cm³ and a high boiling point of approximately 316.2 °C[1].
While its high boiling point suggests low volatility at room temperature, its dual functional groups (a ketone and an ester) dictate highly specific material compatibilities. Standard laboratory safety protocols are insufficient; handling this compound requires a targeted approach to Personal Protective Equipment (PPE) and operational logistics.
The "Why" Behind the Protocol: Hazard Assessment & Causality
As an application scientist, it is critical to understand that PPE selection is not arbitrary—it is a direct consequence of a chemical's molecular structure.
The Glove Permeation Paradox:
A common laboratory failure is the over-reliance on standard nitrile gloves. Nitrile rubber offers notoriously poor protection against ketones and esters, suffering from rapid degradation, swelling, and extremely short breakthrough times[2]. When handling Ethyl 7-oxoundecanoate, standard nitrile will not provide an adequate barrier for prolonged contact. Therefore, butyl rubber is the scientifically validated material of choice, as its tight molecular structure provides superior permeation resistance to both ketones and esters[3].
Aerosolization vs. Volatility:
Because the compound boils at ~316.2 °C[1], inhalation of vapors at ambient temperature is a low risk. However, mechanical agitation, positive displacement pipetting, or heating during reaction optimization can generate hazardous aerosols. Thus, local exhaust ventilation is non-negotiable.
Core PPE Matrix
The following table summarizes the quantitative and qualitative data for selecting the appropriate PPE when handling Ethyl 7-oxoundecanoate.
PPE Category
Specification
Causality / Rationale
Hand Protection (Prolonged/Bulk)
14-mil to 25-mil Butyl Rubber
Butyl rubber provides the highest permeation resistance to ketones and esters, preventing chemical absorption during extended handling[3].
Hand Protection (Incidental)
Nitrile (Double-gloved, >8 mil)
Nitrile degrades rapidly upon contact with esters[2]. It may only be used for splash protection and must be doffed immediately if contaminated.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Prevents the lipophilic liquid from causing severe ocular irritation; safety glasses lack the necessary orbital seal.
Body Protection
Flame-Resistant (FR) Lab Coat
Protects against potential ignition if the keto-ester is inadvertently exposed to strong oxidizing agents during complex workflows.
Respiratory/Ventilation
Chemical Fume Hood (80-100 fpm)
Prevents the inhalation of micro-aerosols generated during mechanical transfer or high-temperature reactions.
Operational Plan: Step-by-Step Handling Protocol
To ensure a self-validating safety system, every phase of the operation must include a verification step before proceeding.
Phase 1: System Validation & Pre-Operation
Ventilation Check: Verify the fume hood magnehelic gauge reads between 80–100 feet per minute (fpm).
Validation: Tape a small strip of tissue paper to the bottom of the sash; it should pull gently and consistently inward.
Workspace Clearance: Remove all incompatible chemicals, specifically strong oxidizers, strong acids, and strong bases, from the immediate hood environment to prevent exothermic side reactions.
Phase 2: PPE Donning & Integrity Check
Glove Inspection: Perform an air-inflation test on the 14-mil butyl rubber gloves. Trap air inside the glove and roll the cuff tightly to check for microscopic pinholes or pressure leaks.
Donning: Put on the validated butyl gloves, ANSI Z87.1 splash goggles, and a fully buttoned FR lab coat.
Phase 3: Volumetric Transfer & Execution
Transfer: Lower the fume hood sash to the marked safe operating height. Because Ethyl 7-oxoundecanoate is a viscous liquid, use a positive displacement pipette or a glass syringe with a blunt-tip needle for accurate volumetric transfer.
Validation: Ensure no liquid droplets remain on the exterior of the syringe before moving it out of the primary container zone.
Reaction Setup: Introduce the compound to the reaction vessel slowly. If the protocol requires heating, utilize a silicone oil bath with a secondary, independent temperature probe. Do not exceed 250 °C to maintain a safe thermal margin well below its ~316 °C boiling point[1].
Spill Response & Disposal Plan
In the event of a spill, the dual ketone/ester nature of the chemical dictates a specific neutralization and cleanup methodology.
Step 1: Immediate Containment
Halt all operations. Surround the perimeter of the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand .
Causality: Combustible absorbents (like paper towels or sawdust) must be avoided when dealing with concentrated organic compounds to mitigate secondary fire risks.
Step 2: Collection
Allow the absorbent to fully wick the liquid. Use non-sparking polypropylene tools to scoop the saturated absorbent mixture to prevent mechanical sparks.
Step 3: Surface Decontamination
Wash the affected surface thoroughly with a concentrated laboratory detergent (e.g., Alconox) and warm water.
Causality: Ethyl 7-oxoundecanoate is a lipophilic ester; water alone will simply bead over the residual chemical film without solubilizing it. A surfactant is required to break the lipid-like barrier.
Step 4: Waste Segregation & Disposal
Transfer all collected waste and contaminated incidental PPE into a sealable high-density polyethylene (HDPE) container. Label the container explicitly as "Non-Halogenated Organic Waste - Contains Keto-Esters" and transfer it to the designated EHS satellite accumulation area.
Procedural Workflow Visualization
Workflow diagram outlining the standard operational and spill response protocol for handling.